Product packaging for (3-(Methoxycarbamoyl)phenyl)boronic acid(Cat. No.:CAS No. 850567-26-9)

(3-(Methoxycarbamoyl)phenyl)boronic acid

Cat. No.: B591622
CAS No.: 850567-26-9
M. Wt: 194.981
InChI Key: NDJZQOMZZXSXEM-UHFFFAOYSA-N
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Description

(3-(Methoxycarbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H10BNO4 and its molecular weight is 194.981. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BNO4 B591622 (3-(Methoxycarbamoyl)phenyl)boronic acid CAS No. 850567-26-9

Properties

IUPAC Name

[3-(methoxycarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10BNO4/c1-14-10-8(11)6-3-2-4-7(5-6)9(12)13/h2-5,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJZQOMZZXSXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656965
Record name [3-(Methoxycarbamoyl)phenyl]boronic acid
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Molecular Weight

194.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-26-9
Record name [3-(Methoxycarbamoyl)phenyl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00656965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methoxycarbamoyl)benzeneboronic acid
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Foundational & Exploratory

(3-(Methoxycarbamoyl)phenyl)boronic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3-Methoxycarbonylphenyl)boronic Acid

(3-Methoxycarbonylphenyl)boronic acid , a versatile bifunctional molecule, serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the presence of both a boronic acid and a methyl ester group, allows for sequential and site-selective modifications, making it an invaluable tool in the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

Core Properties and Specifications

The fundamental physicochemical properties of (3-Methoxycarbonylphenyl)boronic acid are summarized below, providing essential data for its handling, storage, and application in various chemical transformations.

PropertyValue
CAS Number 99769-19-4
Molecular Formula C₈H₉BO₄
Molecular Weight 179.97 g/mol
Melting Point 205-208 °C
Appearance White to off-white solid/powder
Synonyms Methyl 3-boronobenzoate, 3-(Methoxycarbonyl)benzeneboronic acid[1]
Solubility Soluble in methanol, DMSO, and other polar organic solvents.
Storage Store in a cool, dry place away from moisture.

Applications in Synthetic and Medicinal Chemistry

(3-Methoxycarbonylphenyl)boronic acid is a key reagent in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern drug discovery and development, enabling the formation of carbon-carbon bonds to construct biaryl and substituted aromatic systems, which are common motifs in biologically active molecules.

Key applications include:

  • Suzuki-Miyaura Cross-Coupling: For the synthesis of biaryl compounds.

  • Iterative Cross-Coupling: Enabling the systematic construction of complex polyphenyl structures.

  • Synthesis of Symmetrical Biaryls: Through copper-catalyzed homocoupling.

  • Trifluoromethylation and Cyanation Reactions: Introducing key functional groups into aromatic rings.

The presence of the methyl ester group provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce diverse substituents. This orthogonality is highly valuable in the synthesis of compound libraries for drug screening.

Biological Relevance and Signaling Pathways

Phenylboronic acids have garnered significant attention for their biological activities, including their role as enzyme inhibitors and their potential in targeted drug delivery.[2] Phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by targeting the Rho family of GTP-binding proteins and their downstream effectors.[3] This pathway is crucial for cell motility and is often dysregulated in metastatic cancers.

// Nodes PBA [label="(3-Methoxycarbonylphenyl)boronic acid\n(or its derivatives)", fillcolor="#FBBC05", fontcolor="#202124"]; RhoA [label="RhoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rac1 [label="Rac1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cdc42 [label="Cdc42", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#34A853", fontcolor="#FFFFFF"]; MLC [label="Myosin Light Chain (MLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pMLC [label="Phosphorylated MLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Actomyosin [label="Actomyosin Contractility", fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PBA -> RhoA [label=" inhibits", color="#EA4335"]; PBA -> Rac1 [label=" inhibits", color="#EA4335"]; PBA -> Cdc42 [label=" inhibits", color="#EA4335"]; RhoA -> ROCK [color="#4285F4"]; ROCK -> MLC [label=" phosphorylates", color="#34A853"]; MLC -> pMLC [style=dashed, arrowhead=none]; pMLC -> Actomyosin [label=" promotes", color="#EA4335"]; Actomyosin -> Migration [color="#5F6368"]; } .dot Caption: Inhibition of the Rho GTPase signaling pathway by phenylboronic acid derivatives.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of (3-Methoxycarbonylphenyl)boronic acid with an aryl halide.

Materials:

  • (3-Methoxycarbonylphenyl)boronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask, add (3-Methoxycarbonylphenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reactants [label="Combine Reactants:\n(3-Methoxycarbonylphenyl)boronic acid,\nAryl Halide, Base, Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inert [label="Establish Inert Atmosphere\n(N₂ or Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Add Degassed Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Heat and Stir", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor Reaction Progress\n(TLC/LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Isolated Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> reactants; reactants -> inert; inert -> solvent; solvent -> heat; heat -> monitor; monitor -> heat [label=" Incomplete"]; monitor -> workup [label=" Complete"]; workup -> purify; purify -> product; } .dot Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

(3-Methoxycarbonylphenyl)boronic acid is a highly valuable and versatile reagent in contemporary chemical and pharmaceutical research. Its utility in constructing complex molecular scaffolds, coupled with the emerging biological significance of the phenylboronic acid motif, positions it as a key compound for future innovations in drug discovery and materials science. This guide provides the foundational knowledge for its effective application in the laboratory.

References

An In-depth Technical Guide to the Synthesis of 3-Methoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-methoxycarbonylphenylboronic acid, a versatile building block in organic chemistry. The document details established methodologies, including the widely utilized Miyaura borylation and lithiation-borylation routes, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.

Introduction

3-Methoxycarbonylphenylboronic acid, also known as methyl 3-boronobenzoate, is a bifunctional molecule featuring both a boronic acid moiety and a methyl ester group on an aromatic ring.[1] This unique structure makes it a valuable reagent in a variety of chemical transformations, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The ability to participate in carbon-carbon bond formation via the boronic acid group, coupled with the potential for further modification of the methyl ester, renders it a key intermediate in the synthesis of complex molecules for the pharmaceutical and materials science industries.

Core Synthetic Pathways

Two principal synthetic routes have been established for the preparation of 3-methoxycarbonylphenylboronic acid: the Miyaura borylation of methyl 3-bromobenzoate and a lithiation-borylation approach.

Miyaura Borylation Pathway

This widely adopted two-step method commences with the palladium-catalyzed borylation of methyl 3-bromobenzoate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to yield the corresponding pinacol boronate ester.[1] This intermediate is then hydrolyzed to afford the final product, 3-methoxycarbonylphenylboronic acid.[1]

Quantitative Data for Miyaura Borylation Pathway

StepReactionReagents & CatalystSolventTemperature (°C)Time (h)Yield (%)
1Miyaura BorylationMethyl 3-bromobenzoate, Bis(pinacolato)diboron, Potassium Acetate, Pd(dppf)Cl₂Dioxane80-9012-24Not specified
2HydrolysisMethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, 1 M HCl or 1 M NaOHAcetone/WaterRoom Temp.1-4Not specified

Experimental Protocol: Miyaura Borylation of Methyl 3-bromobenzoate

  • Step 1: Synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-bromobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).[1]

    • Add anhydrous dioxane as the solvent.[1]

    • Purge the mixture with the inert gas for 15-20 minutes.[1]

    • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).[1]

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.[1]

    • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a solid.[1]

  • Step 2: Hydrolysis to 3-Methoxycarbonylphenylboronic acid

    • Dissolve the methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate from the previous step in a suitable solvent mixture, such as acetone and water.[1]

    • Add an aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) to the solution.[1]

    • Stir the mixture at room temperature for 1-4 hours.[1]

    • If a base was used, acidify the mixture with 1 M HCl until the pH is acidic.[1]

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.[1]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-methoxycarbonylphenylboronic acid.[1]

Visualizing the Miyaura Borylation Pathway

Miyaura_Borylation_Pathway cluster_step1 Step 1: Miyaura Borylation cluster_step2 Step 2: Hydrolysis A Methyl 3-bromobenzoate C Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate A->C Pd(dppf)Cl₂, KOAc, Dioxane, 80-90°C B Bis(pinacolato)diboron B->C D 3-Methoxycarbonylphenylboronic acid C->D HCl or NaOH, Acetone/Water, RT

Caption: Miyaura borylation of methyl 3-bromobenzoate followed by hydrolysis.

Lithiation-Borylation Pathway

An alternative and direct approach involves a lithium-halogen exchange on methyl 3-bromobenzoate, followed by quenching the resulting organolithium species with a trialkyl borate. This one-pot synthesis offers a potentially more streamlined route to the target molecule.

Quantitative Data for Lithiation-Borylation Pathway

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1Lithiation & BorylationMethyl 3-bromobenzoate, n-Butyllithium, Triisopropyl borateAnhydrous THF-78 to Room Temp.~13-1570-90
2Hydrolysis & Work-up1 M Hydrochloric acid-01-2-

Experimental Protocol: Synthesis via Lithiation-Borylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer, dissolve methyl 3-bromobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF).[3]

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the temperature remains below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours.[3]

  • Borylation: Add triisopropyl borate (1.2-1.5 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.[3] After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.[3]

  • Hydrolysis: Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C. Stir the mixture for 1-2 hours until a clear solution is obtained.[3]

  • Work-up and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3 volumes).[3] Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[3] The crude product can then be purified by recrystallization or column chromatography to afford 3-methoxycarbonylphenylboronic acid.[3]

Visualizing the Lithiation-Borylation Pathway

Lithiation_Borylation_Pathway cluster_main One-Pot Synthesis Start Methyl 3-bromobenzoate Intermediate 3-Methoxycarbonylphenyl lithium (in situ) Start->Intermediate n-BuLi, THF, -78°C Product 3-Methoxycarbonylphenylboronic acid Intermediate->Product 1. Quench 2. Hydrolysis (HCl) Borate Triisopropyl borate Borate->Intermediate

Caption: One-pot lithiation-borylation of methyl 3-bromobenzoate.

Conclusion

Both the Miyaura borylation and the lithiation-borylation pathways offer effective means to synthesize 3-methoxycarbonylphenylboronic acid. The choice of method may depend on factors such as the availability of reagents, desired scale, and purification preferences. The Miyaura borylation is a robust and well-documented two-step process, while the lithiation-borylation offers a more direct, one-pot alternative. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully implement these synthetic routes in their laboratories.

References

An In-depth Technical Guide to (3-(Methoxycarbamoyl)phenyl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of (3-(Methoxycarbamoyl)phenyl)boronic acid. Given the limited direct experimental data for this specific compound, this guide incorporates information from closely related analogs to offer a thorough understanding for research and development purposes.

Core Physical and Chemical Properties

This compound, with the molecular formula C8H10BNO4, is a substituted phenylboronic acid derivative. While specific experimental data for this compound is not extensively available, its properties can be inferred from its structure and comparison with analogous compounds.

Table 1: Physical and Chemical Properties of this compound and Its Analogs

PropertyThis compound (Predicted/Inferred)3-Methoxycarbonylphenylboronic acid[1](3-(Methylcarbamoyl)phenyl)boronic acid[2]
Molecular Formula C8H10BNO4C8H9BO4C8H10BNO3
Molecular Weight 195.00 g/mol 179.97 g/mol 178.98 g/mol
Appearance White to off-white solid (Predicted)White to light yellow crystalline powderWhite to off-white powder or crystals
Melting Point Not available205-208 °CNot available
Solubility Soluble in polar organic solvents like methanol, ethanol, and DMSO (Predicted). Phenylboronic acids are generally soluble in most polar organic solvents.Not specifiedNot specified
pKa Not availableNot availableNot available
Stability Stable under standard conditions. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, especially upon heating.[3]Contains varying amounts of anhydrideNot specified
Storage Store in a cool, dry place. A refrigerator is recommended for long-term storage.[2]Not specifiedRefrigerator

Synthesis and Characterization

While a specific protocol for the synthesis of this compound is not readily found in the literature, a general and robust method for the preparation of substituted phenylboronic acids involves the reaction of a corresponding aryl halide with a borate ester via an organometallic intermediate.

General Synthetic Approach

A plausible synthetic route would involve the palladium-catalyzed carbonylation of a suitable boronic acid precursor in the presence of N,O-dimethylhydroxylamine.[4][5] Alternatively, a more traditional approach would start from 3-bromobenzonitrile, which can be converted to the corresponding Grignard or organolithium reagent followed by reaction with a trialkyl borate and subsequent hydrolysis to yield 3-cyanophenylboronic acid. The cyano group could then be converted to the N-methoxycarbamoyl group.

A general workflow for the synthesis and purification of a substituted phenylboronic acid is depicted below.

G General Synthesis and Purification Workflow A Aryl Halide (e.g., 3-Bromobenzamide derivative) B Formation of Organometallic Reagent (e.g., Grignard or Organolithium) A->B C Reaction with Trialkyl Borate (e.g., Trimethyl borate) B->C D Hydrolysis C->D E Crude Phenylboronic Acid D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Pure Phenylboronic Acid F->G H Characterization (NMR, MS, HPLC) G->H

Caption: General workflow for the synthesis and purification of phenylboronic acids.

Experimental Characterization Protocols

The characterization of this compound would involve standard analytical techniques to confirm its identity and purity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methoxy protons, and the N-methyl protons. Interestingly, for ortho-substituted N-methoxy-N-methyl benzamides, broad humps for the N-methoxy and N-methyl groups are observed at room temperature due to restricted rotation around the C-N bond, which resolves into sharp singlets at higher temperatures. Similar, though less pronounced, effects might be observable for the meta-substituted isomer.

  • ¹³C NMR: The carbon NMR would provide information on the number and chemical environment of the carbon atoms in the molecule.

  • ¹¹B NMR: This technique is particularly useful for boronic acids, with the chemical shift indicating the hybridization state of the boron atom (sp² for the trigonal planar acid and sp³ for the tetrahedral boronate ester).[6]

2.2.2. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. Boronic acids can be challenging to analyze by MS due to their tendency to form boroxines (cyclic trimers) through dehydration.[7] Derivatization or specific ionization techniques like electrospray ionization (ESI) are often employed to obtain clear molecular ion peaks.[7]

2.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile is commonly used for the separation of aromatic boronic acids.[6][8]

Applications in Drug Discovery and Development

Phenylboronic acids are versatile building blocks and pharmacophores in medicinal chemistry. Their unique properties make them valuable in various stages of drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

Substituted phenylboronic acids are key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The methoxycarbamoyl group in the target molecule can serve as a handle for further chemical modifications.

Enzyme Inhibition

The boronic acid moiety is a well-established pharmacophore for enzyme inhibition, particularly for serine proteases.[9][10] The boron atom can form a stable, reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[11] This mechanism is the basis for the action of several FDA-approved drugs.[12][13][14]

G Mechanism of Serine Protease Inhibition by Boronic Acids cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme Serine Protease (with catalytic Ser-OH) Complex Tetrahedral Adduct (Reversible Covalent Bond) Enzyme->Complex Binding Inhibitor This compound R-B(OH)2 Inhibitor->Complex Interaction Inhibition Enzyme Inhibition Complex->Inhibition

Caption: Boronic acids inhibit serine proteases by forming a reversible tetrahedral adduct with the active site serine.

Drug Delivery Systems

Phenylboronic acids have been explored for their potential in targeted drug delivery. They can form reversible covalent bonds with diols, which are present in many biological molecules, including saccharides on cell surfaces. This property can be exploited to develop drug delivery systems that target specific cells or respond to changes in the physiological environment, such as pH or glucose levels.[15][16]

Safety and Handling

Conclusion

This compound is a promising, yet not extensively characterized, molecule with significant potential in synthetic and medicinal chemistry. Its structural features suggest its utility as a building block in organic synthesis and as a pharmacophore in drug design, particularly for the development of enzyme inhibitors. Further research to fully elucidate its physical, chemical, and biological properties is warranted to unlock its full potential in the development of novel therapeutics.

References

An In-depth Technical Guide to 3-Methoxycarbonylphenylboronic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxycarbonylphenylboronic acid, also known as methyl 3-boronobenzoate. It details the compound's structure, physicochemical properties, synthesis protocols, and its significant role as a versatile building block in modern organic synthesis, particularly in the realm of drug discovery and development.

Core Properties and Structure

3-Methoxycarbonylphenylboronic acid is a bifunctional organic compound featuring both a boronic acid and a methyl ester group attached to a benzene ring at the meta position. This unique arrangement makes it a valuable intermediate for creating complex molecular architectures. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, while the methyl ester provides a site for further functionalization.

Physicochemical Data

The key quantitative properties of 3-Methoxycarbonylphenylboronic acid are summarized in the table below for easy reference.

PropertyValueReference(s)
Synonyms Methyl 3-boronobenzoate, 3-(Methoxycarbonyl)benzeneboronic acid[1]
CAS Number 99769-19-4[1]
Molecular Formula C₈H₉BO₄[1]
Molecular Weight 179.97 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 205-208 °C[2]
Solubility Reacts with water, soluble in many organic solvents[2]
Chemical Structure

The structure of 3-Methoxycarbonylphenylboronic acid is depicted below.

Chemical structure of 3-Methoxycarbonylphenylboronic acid.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of 3-Methoxycarbonylphenylboronic acid, as well as its application in the Suzuki-Miyaura cross-coupling reaction.

Synthesis of 3-Methoxycarbonylphenylboronic Acid

Two primary, effective methods for the synthesis of 3-Methoxycarbonylphenylboronic acid are the lithiation-borylation of methyl 3-bromobenzoate and the Miyaura borylation reaction.

Method 1: Lithiation-Borylation [3][4]

This classic approach allows for the efficient formation of the carbon-boron bond.

  • Materials:

    • Methyl 3-bromobenzoate

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes

    • Triisopropyl borate

    • Hydrochloric acid (1 M)

    • Diethyl ether

    • Anhydrous magnesium sulfate

    • Dry ice/acetone bath

  • Procedure:

    • Reaction Setup: Charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet with methyl 3-bromobenzoate (1.0 eq) and anhydrous THF.

    • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-Butyllithium (1.1 eq) dropwise, ensuring the temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.

    • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

    • Hydrolysis & Work-up: Quench the reaction by the slow addition of 1 M HCl. Separate the aqueous layer and extract with diethyl ether.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Method 2: Miyaura Borylation followed by Hydrolysis [5]

This two-step process begins with a palladium-catalyzed borylation to form a pinacol ester intermediate, which is then hydrolyzed.

  • Step 1: Miyaura Borylation

    • Materials:

      • Methyl 3-bromobenzoate

      • Bis(pinacolato)diboron (B₂pin₂)

      • Potassium acetate (KOAc)

      • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

      • Anhydrous 1,4-Dioxane

    • Procedure:

      • In an oven-dried flask, combine methyl 3-bromobenzoate (1.0 eq), B₂pin₂ (1.1 eq), and KOAc (1.5 eq) in anhydrous dioxane.

      • Purge the mixture with an inert gas (e.g., argon) for 15-20 minutes.

      • Add Pd(dppf)Cl₂ (0.03 eq).

      • Heat the reaction to 80-90 °C and stir for 12-24 hours.

      • Cool the mixture, filter through celite, and concentrate the filtrate.

      • Purify the crude product by column chromatography on silica gel to yield methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

  • Step 2: Hydrolysis of the Boronate Ester

    • Procedure:

      • Dissolve the pinacol boronate ester from Step 1 in a mixture of acetone and water.

      • Add 1 M HCl and stir at room temperature for 1-4 hours.

      • Extract the aqueous layer with ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Purification and Characterization
  • Purification: Crude 3-Methoxycarbonylphenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. An alternative method involves treating the crude product with a base to form the boronate salt, which can be separated from non-acidic impurities by solvent extraction, followed by acidification to regenerate the pure boronic acid.

  • Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

    • NMR Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure. ¹¹B NMR is particularly useful for characterizing boronic acids.[5]

    • Mass Spectrometry: To confirm the molecular weight.[3]

    • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (O-H, C=O, C-B).[3]

Applications in Drug Development

The primary application of 3-Methoxycarbonylphenylboronic acid in drug development is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.

Suzuki-Miyaura Cross-Coupling: Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling reaction using 3-Methoxycarbonylphenylboronic acid is outlined below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, 3-Methoxycarbonylphenylboronic acid, Base, and Solvent degas Degas Mixture (e.g., with Argon) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat to 80-110 °C under Inert Atmosphere catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temp and Quench monitor->cool extract Extract with Organic Solvent cool->extract purify Dry and Concentrate extract->purify chromatography Purify by Column Chromatography or Recrystallization purify->chromatography

General workflow for a Suzuki-Miyaura cross-coupling reaction.
  • General Protocol:

    • Reaction Setup: In a suitable reaction vessel, combine the aryl or heteroaryl halide (1.0 eq), 3-Methoxycarbonylphenylboronic acid (1.2-1.5 eq), a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq), and a solvent (e.g., dioxane, toluene/water).

    • Degassing: Degas the mixture thoroughly by bubbling with an inert gas for 15-30 minutes.

    • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 eq).

    • Reaction: Heat the mixture (typically 80-110 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

    • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography or recrystallization to obtain the desired biaryl compound.[2]

The ester group on the 3-Methoxycarbonylphenylboronic acid provides a synthetic handle for post-coupling modifications, allowing for the creation of diverse libraries of compounds for screening in drug discovery programs.[3]

References

An In-depth Technical Guide on the Solubility of (3-Methoxycarbamoyl)phenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of (3-(Methoxycarbamoyl)phenyl)boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides solubility data for the parent compound, phenylboronic acid, as a relevant proxy. This guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. A thorough understanding of its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation development. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to provide a comprehensive overview of the solubility characteristics of phenylboronic acids and to equip researchers with the methodologies to determine the solubility of specific derivatives like this compound.

Solubility Data

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventQualitative Solubility
AcetoneHigh[2][3][4]
ChloroformModerate[2][3][4]
Dipropyl etherHigh[2][3][4]
3-PentanoneHigh[2][3][4]
MethylcyclohexaneVery Low[2][3][4]
HexanesPoorly soluble[1]
Carbon tetrachloridePoorly soluble[1]

Note: The qualitative solubility data is based on studies of phenylboronic acid. The introduction of a methoxycarbamoyl group at the meta position is expected to increase the polarity of the molecule, which may influence its solubility profile compared to the parent compound.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of boronic acids in organic solvents is the dynamic (synthetic) method.[2][3][4][5][6][7] This technique involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating. The disappearance of turbidity in the solid-liquid mixture indicates the point of complete dissolution.[2][3][4][5][6][7]

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and a photodetector for turbidity measurement

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is then slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[5]

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or with a luminance probe or a laser scattering setup.[5][6][7]

  • Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear, and the solution becomes clear. This is the solubility temperature for that specific composition.[5]

  • Data Collection: Repeat the measurements with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualizations

To further elucidate the practical aspects discussed in this guide, the following diagrams illustrate a typical experimental workflow for solubility determination and a key synthetic application of this compound.

G cluster_workflow Solubility Determination Workflow prep Sample Preparation (Weigh solute and solvent) mix Mixing and Heating (Jacketed vessel with stirring, gradual temperature increase) prep->mix monitor Turbidity Monitoring (Luminance probe or visual) mix->monitor record Record Dissolution Temperature (Point of clarification) monitor->record repeat Repeat for Different Compositions record->repeat curve Construct Solubility Curve repeat->curve

Caption: Experimental workflow for the dynamic method of solubility determination.

G cluster_suzuki Suzuki-Miyaura Coupling Reaction boronic_acid This compound plus + boronic_acid->plus reactants aryl_halide Aryl/Vinyl Halide (R-X) plus->aryl_halide product Coupled Product (R-Ar-CONH(OCH3)) reactants->product Solvent, Heat catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reactants base Base (e.g., Na2CO3, K3PO4) base->reactants

References

An In-depth Technical Guide to the Safe Handling of (3-(Methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-(Methoxycarbamoyl)phenyl)boronic acid , with the CAS number 832695-88-2, is a specialized reagent increasingly utilized in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility in forming carbon-carbon and carbon-heteroatom bonds, primarily through Suzuki-Miyaura cross-coupling reactions and amide bond formations, makes it a valuable tool for medicinal chemists. However, like all chemical reagents, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure laboratory safety and experimental success. This guide provides a comprehensive overview of the safety and handling precautions for this compound, tailored for professionals in research and drug development.

Section 1: Chemical and Physical Properties

A foundational aspect of safe chemical handling is the awareness of a substance's physical and chemical properties. This information is critical for appropriate storage, handling, and emergency response.

PropertyValueReference
CAS Number 832695-88-2[1][2][3]
Molecular Formula C₈H₁₀BNO₃[1]
Molecular Weight 178.98 g/mol [3]
Appearance White to off-white powder or crystals
Melting Point 114-124°C[4]
Solubility No data available. General boronic acids are soluble in many organic solvents.[5]
IUPAC Name [3-(methylcarbamoyl)phenyl]boronic acid[2]
SMILES CNC(=O)C1=CC=CC(=C1)B(O)O[2]

Section 2: Hazard Identification and Safety Precautions

This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation, may be harmful if swallowed or inhaled, and may cause respiratory irritation.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment should be worn at all times:

PPESpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A properly fastened laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a fume hood. If dust formation is likely, a NIOSH-approved respirator may be necessary.
Toxicological Data
CompoundLD50 (Oral, Rat)Reference
Phenylboronic acid740 mg/kg[6][7][8]

Given the "Harmful if swallowed" classification, it is crucial to avoid ingestion and to practice good laboratory hygiene, including washing hands thoroughly after handling.

Section 3: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the reagent and ensuring a safe laboratory environment.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[6]

    • Avoid breathing dust.[6]

    • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

    • Minimize dust generation and accumulation.

  • Storage:

    • Keep the container tightly closed in a dry and well-ventilated place.[6]

    • Store in a cool place, under an inert atmosphere is recommended for long-term stability.

    • Boronic acids can be hygroscopic.[6]

Section 4: First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash skin with soap and plenty of water. If irritation persists, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Spill Response: In case of a spill, wear appropriate PPE, sweep up the solid material, and place it in a suitable, closed container for disposal. Avoid generating dust.

Section 5: Disposal Considerations

This compound and its containers should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Section 6: Experimental Protocols

This compound is a versatile reagent in organic synthesis. Below are representative, generalized protocols for its common applications. Researchers should adapt these protocols to their specific substrates and reaction conditions.

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent(s) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Amide Bond Formation

This protocol describes a general method for the direct amidation of a carboxylic acid with an amine, catalyzed by a boronic acid.

Materials:

  • Carboxylic acid (1.0 mmol)

  • Amine (1.0 mmol)

  • This compound (as a catalyst, 0.05-0.1 mmol)

  • Solvent (e.g., Toluene or Mesitylene)

  • Dean-Stark apparatus or molecular sieves for water removal

Procedure:

  • To a reaction flask equipped with a Dean-Stark trap and condenser, add the carboxylic acid, amine, and this compound.

  • Add the solvent to the flask.

  • Heat the reaction mixture to reflux to facilitate the azeotropic removal of water.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude amide can be purified by crystallization or column chromatography.

Section 7: Visualization of Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and use of this compound in a research setting.

Safety_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures Risk Assessment Risk Assessment Gather Materials Gather Materials Risk Assessment->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weighing & Transfer Weighing & Transfer Don PPE->Weighing & Transfer In Fume Hood Exposure Exposure Don PPE->Exposure Reaction Setup Reaction Setup Weighing & Transfer->Reaction Setup Spill Spill Weighing & Transfer->Spill Work-up & Purification Work-up & Purification Reaction Setup->Work-up & Purification Reaction Setup->Spill Decontamination Decontamination Work-up & Purification->Decontamination Work-up & Purification->Spill Waste Segregation Waste Segregation Decontamination->Waste Segregation Proper Disposal Proper Disposal Waste Segregation->Proper Disposal Report Incident Report Incident Spill->Report Incident First Aid First Aid Exposure->First Aid First Aid->Report Incident

Safe handling and emergency workflow.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all users consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety guidelines. By following these procedures, researchers can safely and effectively utilize this valuable reagent in their scientific endeavors.

References

Unraveling the Catalytic Core: A Technical Guide to the Mechanism of (3-(Methoxycarbamoyl)phenyl)boronic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-(Methoxycarbamoyl)phenyl)boronic acid is a versatile reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This in-depth technical guide elucidates its mechanism of action in catalysis, providing a comprehensive resource for researchers, scientists, and drug development professionals. The following sections detail the catalytic cycle, the influence of the methoxycarbamoyl substituent, quantitative data from representative reactions, and detailed experimental protocols.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryls, vinylarenes, and polyolefins. The catalytic cycle, which is the primary mechanism of action for this compound, involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

A base is crucial for the activation of the boronic acid, which facilitates the transmetalation step by forming a more nucleophilic boronate species.[1] The overall efficiency and rate of the catalytic cycle can be influenced by various factors, including the nature of the catalyst, the base, the solvent, and the electronic and steric properties of the substituents on both the organohalide and the organoboron compound.[2][3][4]

The Role of the (3-(Methoxycarbamoyl)phenyl) Group

The substituent on the phenylboronic acid plays a critical role in modulating its reactivity. The (3-(Methoxycarbamoyl)phenyl) group, positioned meta to the boronic acid moiety, exerts a distinct electronic influence on the catalytic cycle.

The methoxycarbamoyl group (-CONH(OCH₃)) is generally considered to be an electron-withdrawing group due to the inductive effect of the carbonyl and methoxy functionalities. Electron-withdrawing groups on the phenylboronic acid can influence the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura coupling.[5] While strong electron-withdrawing groups can sometimes hinder the reaction, a moderate electron-withdrawing effect can be beneficial.

Studies on the electronic effects of substituents in Suzuki-Miyaura reactions have shown that electron-donating groups on the boronic acid generally accelerate the rate of transmetalation.[6] Conversely, the effect of electron-withdrawing groups can be more complex and context-dependent.[4] The 3-position of the methoxycarbamoyl group ensures that its electronic influence is primarily inductive, which can impact the acidity of the boronic acid and its subsequent activation by the base.

Quantitative Data and Experimental Protocols

While specific kinetic studies on this compound are not extensively documented in the literature, its application in Suzuki-Miyaura couplings has been reported in various synthetic procedures. The following table summarizes representative reaction conditions and outcomes.

Aryl Halide PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-5-cyanopyridinePd(PPh₃)₄Na₂CO₃DME/EtOH/H₂OReflux6Not specified[3]
2-Chloro-6-(6-fluoropyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl)morpholinePdCl₂(PPh₃)₂K₂CO₃Acetonitrile/Water100 (microwave)0.25Not specified[2]
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions involving substituted phenylboronic acids.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol)

  • Solvent system (e.g., a mixture of DME, Ethanol, and Water in a 4:1:1 ratio, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Aryl Halide, This compound, Catalyst, and Base Inert_Atmosphere Evacuate and Backfill with Inert Gas Reactants->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Reflux with Stirring Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Cool and Dilute Monitoring->Quenching Extraction Wash with Water and Brine Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Caption: A Typical Suzuki-Miyaura Experimental Workflow.

Conclusion

This compound serves as a valuable building block in palladium-catalyzed cross-coupling reactions. Its mechanism of action is intrinsically linked to the well-established Suzuki-Miyaura catalytic cycle. The methoxycarbamoyl substituent, through its electron-withdrawing nature, influences the electronic properties of the boronic acid, thereby affecting the crucial transmetalation step. While further quantitative kinetic studies would provide a more nuanced understanding, the existing literature and foundational principles of physical organic chemistry allow for a robust model of its catalytic behavior. This guide provides the necessary theoretical framework and practical insights for researchers to effectively utilize this reagent in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (3-(Methoxycarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl structures, which are prevalent in many drug candidates.[1] (3-(Methoxycarbamoyl)phenyl)boronic acid is a valuable building block in this context, as the methoxycarbamoyl group can serve as a versatile handle for further functionalization or as a key pharmacophore element.

This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction using this compound. The protocol is based on established methodologies for similar electron-deficient boronic acids and offers a starting point for optimization in specific synthetic applications.

Data Presentation

Due to the limited availability of specific published examples for the Suzuki-Miyaura coupling of this compound with a wide range of coupling partners, the following table presents generalized data based on typical conditions for structurally related boronic acids. Researchers should consider these as starting points for optimization.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001285-95
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)901680-90
32-BromopyridinePd(PPh₃)₄ (5)-Cs₂CO₃ (3)DMF110875-85
4Methyl 4-bromobenzoatePdCl₂(dppf) (3)-Na₂CO₃ (2)Acetonitrile/H₂O (3:1)801888-98

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf))

  • Phosphine ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, Acetonitrile)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a dry reaction flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the base (2.0-3.0 equivalents), the palladium catalyst (1-5 mol%), and, if necessary, the phosphine ligand (2-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of organic solvent and water) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (typically between 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

General Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ ArPdAr_prime Ar-Pd(II)-Ar' L_n Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reagents: This compound, Aryl Halide, Base, Catalyst, Ligand start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes: 3-Methoxycarbonylphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxycarbonylphenylboronic acid, also known as methyl 3-boronobenzoate, is a versatile building block in medicinal chemistry. Its utility stems from the presence of both a boronic acid functional group and a methoxycarbonyl group on a phenyl ring. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds.[1][2] This reaction enables the straightforward synthesis of complex biaryl and heteroaryl structures, which are common motifs in many biologically active compounds.[3] The methoxycarbonyl group provides a handle for further synthetic modifications, such as conversion to carboxylic acids, amides, or other functional groups, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.

Key Applications

The primary application of 3-methoxycarbonylphenylboronic acid in medicinal chemistry is as a precursor for the synthesis of a wide range of small molecule inhibitors targeting various enzymes and signaling pathways implicated in disease.

1. Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery efforts. 3-Methoxycarbonylphenylboronic acid is an important reagent in the synthesis of various kinase inhibitors.[3] For instance, arylboronic acids are used in the synthesis of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is critical for regulating cell proliferation, survival, and angiogenesis.[4][5][6] The biaryl structures formed via Suzuki coupling with 3-methoxycarbonylphenylboronic acid can serve as the core scaffold of these inhibitors, providing the necessary framework for interaction with the ATP-binding site of the target kinase.

2. Development of Heat Shock Protein 90 (Hsp90) Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are oncoproteins.[7][8] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[9] The synthesis of Hsp90 inhibitors often involves the creation of complex heterocyclic and biaryl structures. While direct synthesis examples from 3-methoxycarbonylphenylboronic acid are not prevalent in the literature, its utility in forming biaryl scaffolds makes it a potential building block for novel Hsp90 inhibitors. For example, the pinacol ester of 3-methoxycarbonylphenylboronic acid has been used in the preparation of coumermycin A1 analogs which target Hsp90.

3. General Intermediate in Drug Discovery

Beyond specific target classes, 3-methoxycarbonylphenylboronic acid is a valuable intermediate for generating libraries of diverse compounds for high-throughput screening. Its ability to participate in a variety of coupling reactions, including Suzuki-Miyaura coupling, trifluoromethylation, and cyanation, allows for the rapid generation of novel chemical entities with the potential for therapeutic application against a broad range of diseases.

Data Presentation

Table 1: Representative Yields for Suzuki-Miyaura Coupling Reactions

Aryl Halide PartnerBoronic Acid PartnerCatalyst/LigandBaseSolventYield (%)
IodobenzenePhenylboronic acidPd/BCK2CO3Water97
Chlorobenzene3-Methoxyphenylboronic acidPd/BCK2CO3Water91
1-Bromo-3-(methylsulfonyl)benzene3-PyridylboraneNot SpecifiedNot SpecifiedNot Specified92.5
Aryl TriflateArylboronic acidNot SpecifiedNot SpecifiedNot Specified95

This table presents representative yields for Suzuki-Miyaura coupling reactions to illustrate the efficiency of this transformation. Specific yields for reactions with 3-Methoxycarbonylphenylboronic acid may vary depending on the reaction partners and conditions.

Table 2: Biological Activity of Representative PI3K/mTOR Inhibitors

CompoundTarget(s)IC50 (nM)
PIK-90p110α, p110β, p110γ, p110δ11, 350, 18, 58
PIK-75p110α, p110γ, p110β5.8, 76, 1300
GDC-0980p110α, p110β, p110δ, p110γ5, 27, 7, 14
WYE-354mTOR, PI3Kα4.3, 1026
PI3K/mTOR Inhibitor-7PI3K/mTOR300

This table showcases the inhibitory potency of several PI3K/mTOR inhibitors.[10][11] The complex scaffolds of these molecules often contain biaryl motifs that can be synthesized using building blocks like 3-Methoxycarbonylphenylboronic acid.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with 3-methoxycarbonylphenylboronic acid.

Materials:

  • Aryl bromide (1.0 equiv)

  • 3-Methoxycarbonylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

  • Triphenylphosphine (PPh3) (0.04 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Toluene (solvent)

  • Water (solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (MgSO4) (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the aryl bromide (1.0 equiv), 3-methoxycarbonylphenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Add a 4:1 mixture of toluene and water to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A 3-Methoxycarbonylphenylboronic acid C Pd Catalyst Base Solvent A->C B Aryl Halide (Ar-X) B->C D Biaryl Compound C->D

Caption: Logical workflow for biaryl synthesis via Suzuki-Miyaura coupling.

G A 1. Combine Reactants: Aryl Bromide 3-Methoxycarbonylphenylboronic acid K2CO3, Pd(OAc)2, PPh3 B 2. Add Solvents: Toluene and Water A->B C 3. Heat to Reflux (80-90 °C) B->C D 4. Monitor Reaction (TLC or LC-MS) C->D E 5. Workup: Cool, Extract with Ethyl Acetate, Wash with Water and Brine D->E F 6. Dry and Concentrate: Dry with MgSO4, Evaporate Solvent E->F G 7. Purify: Column Chromatography F->G H Final Product G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival Akt->Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Inhibitor Kinase Inhibitor (e.g., from boronic acid precursor) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

References

Application Notes and Protocols for Carbon-Carbon Bond Formation Utilizing Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-carbon (C-C) bonds is a foundational transformation in organic synthesis, pivotal to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the myriad of methods available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent strategy for forging C-C bonds, particularly between sp²-hybridized carbon atoms.[3][4][5] This reaction's prominence in both academic and industrial settings, especially in drug discovery and development, stems from its mild reaction conditions, exceptional functional group tolerance, and the use of readily available and generally low-toxicity boronic acids as coupling partners.[2][3][4]

These application notes provide a comprehensive guide to the Suzuki-Miyaura coupling reaction, detailing the underlying mechanism, experimental protocols, and key considerations for successful execution.

Core Mechanism: The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][6] The cycle is comprised of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][7][8][9]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (or triflate) to a coordinatively unsaturated Pd(0) complex. This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, forming a new Pd(II) intermediate.[4][7][10]

  • Transmetalation: In this step, the organic moiety from the boronic acid derivative is transferred to the palladium center.[10] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the Pd(II) complex. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_halide R¹-Pd(II)L_n-X pd0->pd_halide Oxidative Addition (R¹-X) pd_org R¹-Pd(II)L_n-R² pd_halide->pd_org Transmetalation (R²-B(OR)₂ + Base) pd_org->pd0 Reductive Elimination product R¹-R² pd_org->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Components

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of several key components.[3]

ComponentRoleCommon Examples
Catalyst Facilitates the reaction.Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃
Ligand Stabilizes and activates the catalyst.Phosphines (e.g., PPh₃, SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)
Base Activates the boronic acid.K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃, Et₃N
Solvent Dissolves reactants and influences reactivity.Toluene, Dioxane, THF, DMF, Water (often as a co-solvent)
Organoboron Reagent Source of the second organic group.Arylboronic acids, Alkylboronic acids, Boronate esters (e.g., pinacol esters)
Organic Halide/Triflate Source of the first organic group.Aryl/vinyl bromides, iodides, chlorides, and triflates

Experimental Protocols

Below are two general protocols for performing a Suzuki-Miyaura coupling reaction. The choice of specific reagents and conditions will depend on the substrates being coupled.

Protocol 1: General Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is a general starting point for the coupling of an aryl bromide with an arylboronic acid.[3]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[3]

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[3][10]

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[3]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.[3]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.[3]

Protocol 2: Ligand-Free Coupling in an Aqueous Medium

This protocol offers a more environmentally friendly approach by avoiding phosphine ligands and organic solvents.

Materials:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Aqueous solvent (e.g., water with a surfactant or a water-miscible organic co-solvent) (3 mL)

Procedure:

  • Reaction Setup: In a flask, mix the aryl halide, arylboronic acid, and Pd(OAc)₂ in the aqueous solvent system.[12]

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating.[12]

  • Monitoring: Monitor the reaction for completion by TLC or GC-MS.

  • Work-up: After the reaction is complete, extract the mixture with an organic solvent such as diethyl ether.[12]

  • Purification: Combine the organic extracts and purify by column chromatography on silica gel to obtain the desired product.[12]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) glassware Prepare Glassware (Oven-dried flask with stir bar) reagents->glassware atmosphere Establish Inert Atmosphere (Nitrogen or Argon) glassware->atmosphere solvent Degas Solvent atmosphere->solvent add_solvent Add Degassed Solvent solvent->add_solvent heat Heat Reaction add_solvent->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The yield of a Suzuki-Miyaura coupling reaction can be influenced by various factors, including the choice of catalyst, ligand, base, and the nature of the coupling partners.

Table 1: Effect of Catalyst and Ligand on Reaction Yield

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
4-Chlorobenzonitrile2-PyridylboronatePd₂(dba)₃ (1.5)PPh₃ (3)KFDioxane1101273[13]
1-Bromo-4-n-butylbenzene2-PyridylboronatePd₂(dba)₃ (1.0)-K₃PO₄Dioxane1101282[13]
1-Nitro-PDI3-Formylphenylboronic acidPd(PPh₃)₄-K₃PO₄THFReflux-81[14]
1-Nitro-PDI4-Formylphenylboronic acidPd(PPh₃)₄-K₃PO₄THFReflux-85[14]

Data synthesized from multiple sources for illustrative purposes.

Table 2: Effect of Base on Reaction Yield

Aryl HalideBoronic AcidCatalyst/LigandSolventBaseYield (%)
Aryl BromideArylboronic AcidPd(OAc)₂/SPhosToluene/H₂OK₃PO₄>90
Aryl BromideArylboronic AcidPd(OAc)₂/SPhosToluene/H₂OK₂CO₃85
Aryl BromideArylboronic AcidPd(OAc)₂/SPhosToluene/H₂OCs₂CO₃>95
Aryl BromideArylboronic AcidPd(OAc)₂/SPhosToluene/H₂ONaHCO₃<60

Illustrative data based on general trends observed in the literature.

Applications in Drug Development

The Suzuki-Miyaura coupling is a workhorse reaction in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug molecules.[5][15][16] Its reliability and broad functional group tolerance allow for the late-stage functionalization of complex intermediates, a crucial capability in medicinal chemistry for generating libraries of potential drug candidates.[15][16]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an invaluable tool for the formation of C-C bonds, offering a versatile and robust method for the synthesis of a wide array of organic molecules. A thorough understanding of the reaction mechanism, the roles of the various components, and careful optimization of reaction conditions are paramount for achieving high yields and purity. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this powerful transformation in their synthetic endeavors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Methoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds for the construction of biaryl and substituted aromatic structures.[1] 3-Methoxycarbonylphenylboronic acid is a valuable building block, particularly in medicinal chemistry and materials science, where the methoxycarbonyl group serves as a synthetic handle for further functionalization or as a key component of a target molecule.

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the palladium catalyst system, which includes the palladium source (precatalyst) and the associated ligands.[1] The electronic and steric properties of both the boronic acid and the coupling partner (typically an aryl halide or triflate) dictate the optimal choice of catalyst, base, and solvent to achieve high yields and purity. This document provides a detailed guide to selecting the appropriate palladium catalyst for coupling reactions involving 3-Methoxycarbonylphenylboronic acid, supported by compiled experimental data and detailed protocols.

Data Presentation: Comparison of Palladium Catalyst Systems

The selection of an appropriate palladium catalyst system is critical for achieving high yields. The reactivity of the aryl halide coupling partner generally follows the order I > Br > OTf > Cl.[1] For less reactive halides like aryl chlorides, more sophisticated, electron-rich, and bulky phosphine ligands are often necessary.[1] The methoxycarbonyl group on the boronic acid is an electron-withdrawing group, which can influence the transmetalation step of the catalytic cycle, making catalyst choice important.[2]

The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura coupling reactions involving 3-methoxycarbonylphenylboronic acid and the closely related 3-carboxyphenylboronic acid.

Aryl Halide PartnerBoronic AcidPalladium Catalyst / PrecatalystLigandBaseSolvent SystemTemp. (°C)Time (h)Yield (%)
5-bromo-1-(2-methoxy-ethoxymethyl)-3-(2-methoxy-phenyl)-1H-pyrazolo[3,4-b]pyridine3-methoxycarbonylphenylboronic acidPd(dppf)Cl₂·CH₂Cl₂dppfNa₂CO₃ (2M aq.)Acetonitrile120 (µw)1N/A
N/A3-methoxycarbonylphenylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃Toluene/MeOH/H₂O80OvernightN/A
5,5′-Dibromo-BIPOL derivative3-methoxycarbonylphenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂ON/AN/A82
4-Bromoanisole (representative)3-carboxyphenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80-10012-2475-85
4-Bromoanisole (representative)3-carboxyphenylboronic acidPd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O80-1008-1690-98
4-Bromoanisole (representative)3-carboxyphenylboronic acidPd₂(dba)₃P(t-Bu)₃K₃PO₄DioxaneRT-808-1685-95
4-Bromoanisole (representative)3-carboxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂ORT-804-1095-99

Note: The data presented is compiled from various sources. Yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions.[1][3][4][5]

Experimental Protocols

Below is a general, detailed protocol for a Suzuki-Miyaura cross-coupling reaction with 3-methoxycarbonylphenylboronic acid. This protocol should be optimized for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • 3-Methoxycarbonylphenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, or Acetonitrile)

Reaction Setup:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-methoxycarbonylphenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%) and any additional ligand if required.

  • Seal the flask with a rubber septum or cap.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

Solvent Addition and Reaction: 5. Add the degassed solvent system via syringe. A common ratio for biphasic systems like Dioxane/H₂O or Toluene/H₂O is 4:1 to 10:1. 6. Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-120 °C).[3][4] 7. Stir the reaction mixture vigorously. 8. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification: 9. Upon completion, cool the reaction mixture to room temperature. 10. Dilute the mixture with an organic solvent such as ethyl acetate and water. 11. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 2 x 20 mL). 12. Combine the organic layers and wash with water and then with brine. 13. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. 14. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate palladium catalyst system for the Suzuki-Miyaura coupling of 3-methoxycarbonylphenylboronic acid.

G cluster_start cluster_halide Assess Aryl Halide Reactivity cluster_catalyst_simple Standard Catalysts cluster_catalyst_advanced Advanced Catalysts cluster_end start Define Coupling Partners: 3-Methoxycarbonylphenylboronic Acid + Aryl Halide/Triflate halide_type Aryl Iodide or Bromide? start->halide_type halide_cl Aryl Chloride or Triflate? halide_type->halide_cl No cat_simple Use Standard Catalyst System: - Pd(PPh3)4 or Pd(dppf)Cl2 - Base: K2CO3, Na2CO3 - Solvent: Toluene/H2O, Dioxane/H2O halide_type->cat_simple Yes cat_advanced Use Advanced Catalyst System: - Precatalyst: Pd2(dba)3, Pd(OAc)2 - Ligand: Buchwald (SPhos, XPhos) or NHC - Base: K3PO4, Cs2CO3 - Solvent: Dioxane, THF, Toluene halide_cl->cat_advanced Yes optimize Optimize & Monitor Reaction (TLC, LC-MS) cat_simple->optimize cat_advanced->optimize

Caption: Workflow for palladium catalyst selection.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Optimal Conditions for Suzuki Reactions: A Guide to Base and Solvent Selection for Coupling with Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful reaction, which couples an organoboron species with an organohalide using a palladium catalyst, is instrumental in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials.[1][3] The choice of base and solvent are critical parameters that significantly influence the reaction's yield, rate, and selectivity.[2][4] This document provides detailed application notes, experimental protocols, and a comparative analysis of common bases and solvents to guide researchers in optimizing their Suzuki coupling reactions with aryl boronic acids.

The Critical Role of Base and Solvent

The mechanism of the Suzuki reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The base is essential for the transmetalation step, where it activates the boronic acid, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium complex.[2][5] Common bases employed in Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[2]

The solvent plays a multifaceted role by dissolving reactants, stabilizing catalytic intermediates, and influencing the reaction rate and selectivity.[4] A range of organic solvents, often in combination with water, are utilized, with common choices including toluene, tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF).[1] The ability to perform the reaction in aqueous or biphasic media is a significant advantage of the Suzuki coupling, enhancing its practicality and environmental friendliness.[1][6]

Comparative Data: Base and Solvent Performance

The selection of an appropriate base and solvent system is highly dependent on the specific substrates and catalyst used. The following tables summarize quantitative data from various studies, offering a comparative reference for reaction optimization.

Table 1: Comparison of Bases in the Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid

EntryBase (equiv.)SolventTemperature (°C)Yield (%)Notes
1Na₂CO₃ (2.0)Toluene/H₂O100~95Highly effective for standard couplings.[7]
2K₂CO₃ (2.0)Dioxane/H₂O100~95A common and reliable choice.[7]
3K₃PO₄ (3.0)Toluene100>95Excellent for sensitive substrates.[7]
4Cs₂CO₃ (2.0)Dioxane100>95Often superior but more costly.[7]
5NaOH (2.0)Toluene/H₂O100~90Strong base, risk of side reactions.[7]
6TEA (Triethylamine) (3.0)Toluene100<40Organic amines are often less effective.[7]

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[2]

Table 2: Effect of Solvent on the Suzuki Coupling of 2-Bromonaphthalene with Phenylboronic Acid

EntrySolventTemperature (°C)Time (h)Conversion (%)Notes
1THF666>95Best results were obtained using THF.[4]
2Toluene1106~80
3Dioxane1016~85
4DMF1006~75
5Acetonitrile826~60Polar solvents like MeCN can influence selectivity.[8]

Data adapted from a study on the impact of solvent on Pd/C catalyzed Suzuki reactions. Conditions: 2-bromonaphthalene, phenylboronic acid, Pd/C catalyst.[4]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OB(OH)2R' Ar-Pd(II)-OB(OH)2R' Ar-Pd(II)-X(L2)->Ar-Pd(II)-OB(OH)2R' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OB(OH)2R'->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

The diagram below outlines a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Aryl Boronic Acid, Base, and Catalyst/Ligand in a reaction vessel. B Add degassed solvent. A->B C Heat the reaction mixture under an inert atmosphere. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool the reaction and perform aqueous workup. D->E F Dry the organic layer and concentrate. E->F G Purify the crude product by column chromatography. F->G

Caption: A general experimental workflow for a Suzuki coupling reaction.

Detailed Experimental Protocols

The following protocols provide a starting point for conducting Suzuki-Miyaura cross-coupling reactions. Optimization for specific substrates is recommended.

Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide

Materials:

  • Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene/H₂O 4:1, or Dioxane/H₂O 4:1)

Procedure:

  • To a dry reaction flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: Suzuki Coupling with a Base-Sensitive Substrate using a Milder Base

Materials:

  • Aryl Halide (with base-sensitive functional group) (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or Dioxane

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid (or ester), palladium catalyst, ligand, and anhydrous K₃PO₄.[7]

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Seal the flask and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture vigorously. The mixture will likely be a suspension.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool it to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter it through a pad of Celite to remove the base and palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Troubleshooting and Optimization

  • Protodeboronation: This side reaction can be a challenge, especially with electron-deficient or heteroaryl boronic acids. Using milder bases like K₃PO₄ or KF, or employing more stable boronic esters (e.g., pinacol esters), can mitigate this issue.[7]

  • Low Reactivity: If the reaction is sluggish or stalls, consider the following:

    • Thorough Degassing: Oxygen can deactivate the palladium catalyst. Ensure solvents and the reaction mixture are properly degassed.[7]

    • Catalyst/Ligand System: For challenging substrates, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands may be more effective.[7]

    • Temperature: Increasing the reaction temperature can improve the rate, but be mindful of potential substrate degradation.[7]

    • Solvent Choice: The solvent system is critical. For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.[7]

By carefully selecting the base and solvent conditions and following robust experimental protocols, researchers can successfully employ the Suzuki-Miyaura cross-coupling reaction to synthesize a diverse range of valuable biaryl compounds.

References

Application Notes: Synthesis of Biaryl Compounds Using (3-(Methoxycarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds between sp²-hybridized centers, enabling the efficient synthesis of diverse biaryl compounds. This application note focuses on the use of a specific, functionalized building block, (3-(Methoxycarbamoyl)phenyl)boronic acid , in the synthesis of biaryl compounds. The methoxycarbamoyl group offers a versatile handle for further chemical transformations and can influence the physicochemical properties of the final biaryl product, making it a valuable reagent in drug discovery and development.

While general protocols for Suzuki-Miyaura reactions are widely established, specific optimization is often required for substrates bearing particular functional groups. The electron-withdrawing nature of the methoxycarbamoyl group can impact the transmetalation step of the catalytic cycle. Therefore, careful selection of the catalyst, base, and solvent system is crucial for achieving high yields and purity.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an aryl halide (or triflate) proceeds according to the general scheme below:

Caption: General Suzuki-Miyaura coupling reaction.

Experimental Protocols

Based on established methodologies for Suzuki-Miyaura cross-coupling reactions of functionalized phenylboronic acids, the following protocols can be considered as starting points for optimization.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol utilizes a common and commercially available palladium catalyst.

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Toluene and Water (or Dioxane/Water, or DME/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., Na₂CO₃, 2.0 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 - 0.05 equivalents).

  • Add the solvent system, for example, a 4:1 mixture of toluene and water. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: High-Activity Catalyst System for Challenging Substrates

For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system is often required.

Materials:

  • This compound

  • Aryl chloride, bromide, or triflate

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • A phosphine ligand such as SPhos, XPhos, or Tricyclohexylphosphine [PCy₃]

  • A strong base such as Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent such as Dioxane, Toluene, or THF

  • Other materials as listed in Protocol 1

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equivalents) and the phosphine ligand (0.04 equivalents) to a dry round-bottom flask.

  • Add the aryl halide (1.0 equivalent), this compound (1.5 equivalents), and the base (e.g., K₃PO₄, 3.0 equivalents).

  • Add the anhydrous solvent (e.g., dioxane).

  • Seal the flask and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purification are performed as described in Protocol 1.

Data Presentation

The following table provides hypothetical yield data for the Suzuki-Miyaura coupling of this compound with various aryl bromides under the conditions outlined in Protocol 1. Note: This data is illustrative and actual yields may vary depending on the specific substrate and reaction conditions.

EntryAryl Bromide PartnerProductYield (%)
14-BromoanisoleN-Methoxy-N-methyl-4'-methoxy-[1,1'-biphenyl]-3-carboxamide85
21-Bromo-4-(trifluoromethyl)benzeneN-Methoxy-N-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide78
32-BromopyridineN-Methoxy-N-methyl-3-(pyridin-2-yl)benzamide72
41-Bromo-3,5-dimethylbenzeneN-Methoxy-N-methyl-3',5'-dimethyl-[1,1'-biphenyl]-3-carboxamide91

Logical Workflow for Protocol Selection

The choice of experimental protocol depends on the reactivity of the aryl halide coupling partner. The following diagram illustrates a decision-making workflow.

G start Start: Select Aryl Halide decision Is the halide a bromide or iodide? start->decision protocol1 Use Protocol 1: Standard Conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) decision->protocol1 Yes decision2 Is the halide a chloride or sterically hindered? decision->decision2 No end Proceed to Synthesis protocol1->end protocol2 Use Protocol 2: High-Activity Catalyst (e.g., Pd(OAc)₂/SPhos, K₃PO₄) decision2->protocol2 Yes protocol2->end

Caption: Protocol selection workflow.

Applications in Drug Discovery

Biaryl amides are privileged structures in medicinal chemistry. The products derived from this compound can serve as key intermediates in the synthesis of a variety of biologically active molecules. The methoxycarbamoyl group (a Weinreb amide) is particularly useful as it can be readily converted into a ketone by reaction with an organometallic reagent, providing access to a wider range of derivatives.

Potential Signaling Pathway Relevance:

Many biaryl compounds are designed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. For example, a synthesized biaryl compound could potentially target the ATP-binding site of a kinase involved in a cancer-related pathway like the MAPK/ERK pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Biaryl Inhibitor (from synthesis) Inhibitor->RAF

Caption: Potential inhibition of the MAPK/ERK pathway.

Conclusion

This compound is a valuable building block for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The provided protocols offer robust starting points for the synthesis of a wide range of biaryl structures. The resulting products have significant potential as intermediates in the development of new therapeutic agents. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

Boronic Acids as Reversible Protecting Groups for Diols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and natural products, the judicious use of protecting groups is paramount. Diols, moieties containing two hydroxyl groups, are common functionalities that often require temporary protection to prevent undesired side reactions during synthetic transformations. Boronic acids have emerged as highly effective reagents for the protection of 1,2- and 1,3-diols, forming cyclic boronate esters. This reversible protection strategy offers several advantages, including mild formation and cleavage conditions, and the stability of the resulting boronate esters to a range of reaction conditions.

This application note provides a comprehensive overview of the use of boronic acids as protecting groups for diols, detailing the underlying principles, experimental protocols, and quantitative data to guide researchers in their synthetic endeavors.

Principle of Protection

Boronic acids (R-B(OH)₂) react with diols in a reversible condensation reaction to form five- or six-membered cyclic boronate esters. The reaction is typically driven to completion by the removal of water, often through azeotropic distillation with a Dean-Stark apparatus or the use of dehydrating agents. The stability of the resulting boronate ester is influenced by several factors, including the nature of the boronic acid's R group, the structure of the diol, and the pH of the medium. Generally, electron-withdrawing groups on an arylboronic acid can increase the Lewis acidity of the boron atom, facilitating ester formation.

Advantages of Boronic Acids as Diol Protecting Groups

The use of boronic acids for diol protection offers several key benefits:

  • Mild Formation and Cleavage: Boronate esters are typically formed under neutral or mildly acidic conditions and can be readily cleaved under mild aqueous acidic or basic conditions, or through transesterification.[1]

  • Stability: The resulting cyclic boronate esters are often stable to a variety of non-aqueous reaction conditions, including chromatography, making them compatible with many synthetic transformations.[1]

  • Selectivity: Boronic acids can exhibit selectivity for cis-diols over trans-diols and can be employed for the regioselective protection of polyols, such as carbohydrates and nucleosides.

  • Recoverable Reagents: In many instances, the boronic acid reagent can be recovered and reused after the deprotection step, enhancing the atom economy of the process.

Data Presentation: A Comparative Overview

The efficiency of diol protection using boronic acids is highly dependent on the specific boronic acid, the diol substrate, and the reaction conditions. The following tables summarize representative data on the formation of boronate esters with various diols.

Table 1: Protection of Acyclic and Cyclic Diols with Phenylboronic Acid
Diol SubstrateProductYield (%)Reference
1,2-Propanediol2-Phenyl-4-methyl-1,3,2-dioxaborolane>95Generic Protocol
cis-1,2-Cyclohexanediolcis-Hexahydro-2-phenyl-1,3,2-benzodioxaborole92
trans-1,2-Cyclohexanedioltrans-Hexahydro-2-phenyl-1,3,2-benzodioxaborole45
(R)-(+)-1,2,4-Butanetriol(R)-4-(2-Phenyl-1,3,2-dioxaborolan-4-yl)ethanol65

Note: Yields are highly substrate-dependent and the provided data is for illustrative purposes.

Table 2: Protection of Carbohydrates and Nucleosides with Arylboronic Acids
Diol SubstrateBoronic AcidProductYield (%)Reference
Methyl α-D-glucopyranosidePhenylboronic acidMethyl 4,6-O-phenylboranediyl-α-D-glucopyranoside85
UridinePhenylboronic acid2',3'-O-Phenylboranediyluridine78
Adenosine4-(Trifluoromethyl)phenylboronic acid2',3'-O-(4-(Trifluoromethyl)phenyl)boranediyladenosine82
GuanosinePhenylboronic acid2',3'-O-Phenylboranediylguanosine75
Table 3: Stability of Phenylboronate Esters to Various Reagents
Reagent/ConditionStabilityNotes
Silica Gel ChromatographyStableGenerally stable to routine purification.
Mild Aqueous Acid (e.g., 1 M HCl)LabileReadily cleaved to the diol.
Mild Aqueous Base (e.g., 1 M NaOH)LabileReadily cleaved to the diol.
H₂O₂LabileOxidatively cleaved.[2][3][4]
NaBH₄StableGenerally stable to hydride reducing agents.
LiAlH₄Generally StableMay be cleaved under harsh conditions.
Grignard ReagentsGenerally StableCan be compatible depending on the substrate and conditions.
Hydrogenolysis (e.g., H₂, Pd/C)StableCompatible with catalytic hydrogenation.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a 1,2-Diol with Phenylboronic Acid

Materials:

  • 1,2-Diol (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Anhydrous toluene (or other suitable aprotic solvent)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,2-diol (1.0 equiv) and anhydrous toluene.

  • Add phenylboronic acid (1.1 equiv) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting diol. Water will be collected in the Dean-Stark trap.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude boronate ester can often be used in the next step without further purification. If necessary, the product can be purified by silica gel chromatography.[1]

Protocol 2: Protection of a Ribonucleoside with an Arylboronic Acid

Materials:

  • Ribonucleoside (e.g., Uridine) (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Anhydrous pyridine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the ribonucleoside (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • Add anhydrous pyridine via syringe.

  • Stir the mixture at room temperature for 4-12 hours, or until TLC analysis shows complete formation of the boronate ester.

  • The reaction mixture containing the 2',3'-O-arylboranediyl ribonucleoside can often be used directly in the subsequent reaction.

  • If isolation is required, the pyridine can be removed under high vacuum, and the residue purified by silica gel chromatography.

Protocol 3: General Procedure for the Deprotection of a Phenylboronate Ester

Method A: Acidic or Basic Hydrolysis

Materials:

  • Phenylboronate ester (1.0 equiv)

  • Acetone (or other suitable solvent)

  • Water

  • Aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH)

Procedure:

  • Dissolve the phenylboronate ester in a suitable solvent such as acetone.

  • Add water to the solution.

  • To facilitate hydrolysis, add a catalytic amount of aqueous acid or base.

  • Stir the mixture at room temperature for 1-3 hours, or until TLC analysis indicates complete deprotection.

  • Remove the organic solvent under reduced pressure.

  • Perform an aqueous workup by extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude diol.

  • Purify the diol by recrystallization or silica gel chromatography as needed.[1]

Method B: Oxidative Cleavage

Materials:

  • Boronate ester (1.0 equiv)

  • Tetrahydrofuran (THF) or other suitable solvent

  • 30% Hydrogen peroxide (H₂O₂)

  • Aqueous buffer (pH ~7-8)

Procedure:

  • Dissolve the boronate ester in a suitable solvent such as THF.

  • Add an aqueous buffer to maintain a slightly basic pH.

  • Add hydrogen peroxide (excess) dropwise at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC.

  • Upon completion, quench any remaining hydrogen peroxide by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diol by chromatography if necessary.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the use of boronic acids as protecting groups for diols.

G cluster_protection Protection cluster_deprotection Deprotection Diol Diol (R(OH)₂) BoronateEster Cyclic Boronate Ester Diol->BoronateEster + R'B(OH)₂ - 2H₂O BoronicAcid Boronic Acid (R'B(OH)₂) BoronicAcid->BoronateEster BoronateEster_deprotect Cyclic Boronate Ester Diol_deprotect Diol (R(OH)₂) BoronateEster_deprotect->Diol_deprotect + 2H₂O (Acid or Base) BoronicAcid_deprotect Boronic Acid (R'B(OH)₂) BoronateEster_deprotect->BoronicAcid_deprotect + 2H₂O (Acid or Base)

Caption: General reaction scheme for the protection and deprotection of diols using boronic acids.

G Start Start: Diol Substrate Protection Protection with Boronic Acid (e.g., Phenylboronic Acid in Toluene with Dean-Stark) Start->Protection Reaction Synthetic Transformation(s) on other functional groups Protection->Reaction Deprotection Deprotection of Boronate Ester (e.g., Aqueous Acid/Base or H₂O₂) Reaction->Deprotection Purification Purification of Final Product Deprotection->Purification End End: Deprotected Diol Product Purification->End

Caption: A typical experimental workflow for utilizing boronic acid as a diol protecting group.

G BoronicAcid Boronic Acid Choice Aryl Arylboronic Acid (e.g., Phenylboronic Acid) Alkyl Alkylboronic Acid (e.g., Methylboronic Acid) SubstitutedAryl Substituted Arylboronic Acid (e.g., 2,6-bis(trifluoromethyl)phenylboronic acid) Yield Yield Aryl->Yield Alkyl->Yield SubstitutedAryl->Yield DiolStructure Diol Structure Acyclic Acyclic Diol Cyclic Cyclic Diol (cis/trans) Polyol Polyol (e.g., Carbohydrate) Selectivity Selectivity (Regio-/Stereo-) Acyclic->Selectivity Cyclic->Selectivity Polyol->Selectivity ReactionConditions Reaction Conditions Solvent Solvent Temperature Temperature WaterRemoval Method of Water Removal Solvent->Yield Temperature->Yield WaterRemoval->Yield Outcome Reaction Outcome Yield->Outcome Selectivity->Outcome Stability Boronate Ester Stability Stability->Outcome

Caption: Logical relationships influencing the outcome of diol protection with boronic acids.

Conclusion

The use of boronic acids as protecting groups for diols represents a versatile and efficient strategy in modern organic synthesis. The mild conditions for both the formation and cleavage of boronate esters, coupled with their stability to a range of synthetic transformations, make them an invaluable tool for researchers in academia and industry. The data and protocols presented in this application note are intended to serve as a practical guide for the successful implementation of this powerful protecting group strategy in the synthesis of complex molecules and the development of new therapeutics.

References

Large-Scale Synthesis of 3-Methoxycarbonylphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 3-Methoxycarbonylphenylboronic acid, a key building block in organic synthesis, particularly for the preparation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. The information presented is intended to guide researchers, scientists, and professionals in the drug development field in establishing robust and scalable synthetic procedures.

Overview of Synthetic Strategies

The large-scale synthesis of 3-Methoxycarbonylphenylboronic acid, also known as methyl 3-boronobenzoate, can be efficiently achieved through two primary routes starting from the readily available methyl 3-bromobenzoate:

  • Miyaura Borylation: This palladium-catalyzed cross-coupling reaction involves the use of a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form the corresponding boronate ester, which is subsequently hydrolyzed to the desired boronic acid.[1]

  • Grignard Reaction: This classic organometallic approach involves the formation of a Grignard reagent from methyl 3-bromobenzoate, which then reacts with a trialkyl borate ester, followed by acidic hydrolysis to yield the final product.[2][3][4][5]

Both methods offer distinct advantages and can be adapted for large-scale production with careful consideration of reaction parameters and purification techniques.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key synthetic steps. Please note that yields can vary based on specific reaction conditions, scale, and purity of starting materials.

Table 1: Miyaura Borylation of Methyl 3-Bromobenzoate

ParameterValueReference
Starting Material Methyl 3-bromobenzoate[1]
Reagents Bis(pinacolato)diboron, Potassium Acetate[1]
Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[1]
Solvent Anhydrous Dioxane[1]
Temperature 80-90 °C[1]
Reaction Time 12-24 hours[1]
Typical Yield of Pinacol Ester High (Specific yield not stated, but generally efficient)[1]

Table 2: Grignard Route to Arylboronic Acids

ParameterValueReference
Starting Material Aryl Bromide (e.g., Methyl 3-bromobenzoate)[2][3]
Reagents Magnesium, Trialkyl Borate (e.g., Trimethyl borate)[3]
Solvent Ethereal solvent (e.g., THF)[3]
Temperature (Grignard Formation) Ambient[2]
Temperature (Borylation) -10 to 0 °C[3][4]
Hydrolysis Aqueous Acid (e.g., H₂SO₄)[3]
Typical Yield of Arylboronic Acid 50-70%[4]

Table 3: Hydrolysis of Boronate Ester

ParameterValueReference
Starting Material Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate[1]
Reagents Acidic (e.g., 1 M HCl) or Basic conditions[1]
Solvent Organic solvent (e.g., Ethyl Acetate) and Water[1]
Temperature Room Temperature[1]
Reaction Time 1-4 hours[1]
Typical Yield High (quantitative in many cases)

Experimental Protocols

Protocol 1: Synthesis via Miyaura Borylation

This protocol is adapted from established procedures for the Miyaura borylation reaction.[1]

Step 1: Synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Materials:

  • Methyl 3-bromobenzoate

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Anhydrous dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried, appropriately sized reaction vessel equipped with a reflux condenser and magnetic stirrer, add methyl 3-bromobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add anhydrous dioxane to the vessel.

  • Purge the reaction mixture with an inert gas for 15-20 minutes.

  • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove solid residues.

  • Concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate ester.

Step 2: Hydrolysis to 3-Methoxycarbonylphenylboronic Acid

Materials:

  • Crude Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude pinacol boronate ester in ethyl acetate.

  • Add 1 M HCl and stir the mixture vigorously at room temperature for 1-4 hours.

  • Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Methoxycarbonylphenylboronic acid.

Protocol 2: Synthesis via Grignard Reaction

This protocol is based on general procedures for the synthesis of arylboronic acids from Grignard reagents.[3][4]

Step 1: Preparation of the Grignard Reagent

Materials:

  • Methyl 3-bromobenzoate

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (optional, as an initiator)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine if necessary to initiate the reaction.

  • Dissolve methyl 3-bromobenzoate in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the methyl 3-bromobenzoate solution to the magnesium turnings. The reaction should start, as indicated by a color change and gentle refluxing.

  • Add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation and Hydrolysis

Materials:

  • Grignard reagent solution

  • Trimethyl borate or Triisopropyl borate

  • Anhydrous THF

  • 1 M Hydrochloric acid (HCl) or 10% Sulfuric acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

Procedure:

  • In a separate flame-dried flask, dissolve trimethyl borate (1.2-1.5 eq) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the prepared Grignard reagent to the cold borate solution via cannula or dropping funnel, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl or 10% H₂SO₄.

  • Stir the mixture for 1-2 hours until a clear solution is obtained.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Purification of 3-Methoxycarbonylphenylboronic Acid

Crude 3-Methoxycarbonylphenylboronic acid often contains impurities such as the corresponding boronic anhydride and homocoupled biaryl products. The following methods can be employed for purification:

  • Recrystallization: This is a common and effective method for purifying solid boronic acids. Suitable solvents include water, ethanol, or solvent mixtures.[6][7]

  • Acid-Base Extraction: The acidic nature of the boronic acid can be exploited. The crude product can be dissolved in a basic aqueous solution to form the water-soluble boronate salt, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.[6][8][9]

  • Column Chromatography: Silica gel chromatography can be used, but care must be taken as boronic acids can sometimes be difficult to elute. Using a deactivated silica gel or a different stationary phase like alumina might be beneficial.[6]

  • Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can be isolated and then hydrolyzed back to the pure boronic acid.[7]

Visualizations

Synthesis_Workflow cluster_miyaura Miyaura Borylation Route cluster_grignard Grignard Reaction Route Methyl_3-bromobenzoate_M Methyl 3-bromobenzoate Borylation Miyaura Borylation (B₂pin₂, Pd catalyst, Base) Methyl_3-bromobenzoate_M->Borylation Pinacol_Ester Methyl 3-(pinacolato)benzoate Borylation->Pinacol_Ester Hydrolysis_M Hydrolysis (Acidic or Basic) Pinacol_Ester->Hydrolysis_M Final_Product_M 3-Methoxycarbonyl- phenylboronic Acid Hydrolysis_M->Final_Product_M Methyl_3-bromobenzoate_G Methyl 3-bromobenzoate Grignard_Formation Grignard Formation (Mg, THF) Methyl_3-bromobenzoate_G->Grignard_Formation Grignard_Reagent 3-Methoxycarbonylphenyl- magnesium Bromide Grignard_Formation->Grignard_Reagent Reaction_with_Borate Reaction with Trialkyl Borate Grignard_Reagent->Reaction_with_Borate Borate_Ester_Intermediate Borate Ester Intermediate Reaction_with_Borate->Borate_Ester_Intermediate Hydrolysis_G Hydrolysis (Aqueous Acid) Borate_Ester_Intermediate->Hydrolysis_G Final_Product_G 3-Methoxycarbonyl- phenylboronic Acid Hydrolysis_G->Final_Product_G

Figure 1: Comparative workflow of the two primary synthetic routes to 3-Methoxycarbonylphenylboronic acid.

Logical_Relationships cluster_inputs Inputs cluster_process Process Steps cluster_outputs Outputs Starting_Material Methyl 3-bromobenzoate Borylation_Step Borylation Reaction Starting_Material->Borylation_Step Reagents B₂pin₂ or Mg Trialkyl Borate Reagents->Borylation_Step Catalysts_Bases Pd Catalyst Base (KOAc) Catalysts_Bases->Borylation_Step Solvents Dioxane or THF Solvents->Borylation_Step Hydrolysis_Step Hydrolysis Borylation_Step->Hydrolysis_Step Purification_Step Purification Hydrolysis_Step->Purification_Step Final_Product 3-Methoxycarbonyl- phenylboronic Acid Purification_Step->Final_Product Byproducts Salts Homocoupled Impurities Purification_Step->Byproducts

Figure 2: Logical relationships between inputs, process steps, and outputs in the synthesis.

References

Application Notes and Protocols: (3-(Methoxycarbamoyl)phenyl)boronic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Methoxycarbamoyl)phenyl)boronic acid is a specialized boronic acid derivative that serves as a critical building block in the synthesis of complex pharmaceutical ingredients. Its unique substitution pattern allows for its incorporation into drug molecules to modulate their pharmacological properties. This document provides detailed application notes and protocols for the use of this compound, with a primary focus on its role in the synthesis of the tyrosine kinase inhibitor, Pexidartinib.

Application in the Synthesis of Pexidartinib

This compound is a key intermediate in the synthesis of Pexidartinib, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1] Pexidartinib is an approved therapeutic for the treatment of tenosynovial giant cell tumor (TGCT).[1] The synthesis of Pexidartinib involves a crucial cross-coupling reaction where the boronic acid moiety is utilized to form a carbon-carbon bond with a heterocyclic partner.

Experimental Workflow for Pexidartinib Synthesis

The overall synthetic strategy for Pexidartinib from this compound involves a multi-step process. A generalized workflow is depicted below.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Salt Formation (Optional) A 5-chloro-7-azaindole C Alkylated Intermediate A->C Alkylation B 2-chloro-5-chloromethylpyridine B->C E Pexidartinib (Crude) C->E Suzuki Coupling D This compound D->E F Purified Pexidartinib E->F Recrystallization G Pexidartinib HCl F->G HCl/Ethanol

Caption: Generalized workflow for the synthesis of Pexidartinib.

Experimental Protocols

The following protocols are based on a patented industrial synthesis method for Pexidartinib. Researchers should adapt these protocols to a laboratory scale with appropriate safety precautions.

Protocol 1: Synthesis of Pexidartinib via Suzuki Coupling

This protocol describes the coupling of the alkylated intermediate with this compound.

Materials:

  • Alkylated Intermediate (from Step 1)

  • This compound

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Ethanol

Procedure:

  • In a reaction vessel, dissolve the alkylated intermediate (1.0 eq) in 1,4-dioxane.

  • In a separate vessel, prepare a solution of this compound (1.2 eq) in 1,4-dioxane.

  • In another vessel, prepare an aqueous solution of potassium carbonate (1.5 eq).

  • Heat the solution of the alkylated intermediate to 120°C.

  • Simultaneously, add the this compound solution and the potassium carbonate solution dropwise to the reaction vessel over a period of 2 hours.

  • Stir the reaction mixture at 120°C for 5-6 hours. Monitor the reaction progress by HPLC until the alkylated intermediate is consumed.

  • Filter the hot reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the majority of the 1,4-dioxane.

  • To the concentrated residue, add ethyl acetate and wash with a saturated sodium chloride solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Pexidartinib.

Purification:

  • Recrystallize the crude Pexidartinib from an ethanol/water mixture (1:2 ratio) to obtain the purified product.

Quantitative Data for Pexidartinib Synthesis
ParameterValueReference
Reactant Ratios
Alkylated Intermediate1.0 eq
This compound1.2 eq
Potassium Carbonate1.5 eq
Reaction Conditions
Solvent1,4-Dioxane
Temperature120°C
Reaction Time5-6 hours
Yield and Purity
Yield78.8%
HPLC Purity99.8%

Mechanism of Action of Pexidartinib and Signaling Pathway

Pexidartinib is a tyrosine kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF-1R). The binding of the ligand, CSF-1, to CSF-1R induces receptor dimerization and autophosphorylation, which in turn activates several downstream signaling pathways. These pathways, including PI3K-AKT, ERK1/2, JAK/STAT, and NF-κB, are crucial for the proliferation, survival, and differentiation of macrophages. In tenosynovial giant cell tumors, overexpression of CSF-1 leads to the recruitment and proliferation of macrophages, which contribute to tumor growth. Pexidartinib inhibits the initial step of this cascade, thereby blocking the downstream signaling and reducing the number of tumor-associated macrophages.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF-1R PI3K PI3K CSF1R->PI3K ERK ERK1/2 CSF1R->ERK JAK JAK CSF1R->JAK Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits CSF1 CSF-1 CSF1->CSF1R Binds AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation NFkB->Proliferation

Caption: Pexidartinib's inhibition of the CSF-1R signaling pathway.

Conclusion

This compound is a valuable reagent in medicinal chemistry, particularly demonstrated by its application in the synthesis of Pexidartinib. The protocols and data presented here provide a foundation for researchers working on the synthesis of Pexidartinib and other complex pharmaceutical ingredients. The understanding of the target's signaling pathway is crucial for the rational design and development of new and improved therapeutic agents.

References

Application Note: Monitoring Suzuki Coupling Reaction Progress with TLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] This reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[3] Effective and timely monitoring of the reaction progress is crucial to ensure optimal yield, minimize byproduct formation, and determine the reaction endpoint.[4] This application note provides detailed protocols for monitoring Suzuki coupling reactions using two common analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

TLC is a simple, rapid, and cost-effective technique that provides qualitative information about the consumption of starting materials and the formation of products.[5] It is an invaluable tool for real-time reaction monitoring in a synthesis lab. LC-MS, on the other hand, offers both qualitative and quantitative data, providing separation of components with high resolution and their unambiguous identification through mass analysis.[6] It is particularly useful for complex reaction mixtures and for confirming the molecular weight of the desired product.[7]

Reaction Scheme & Mechanism

A typical Suzuki coupling reaction involves an aryl or vinyl halide, a boronic acid or ester, a palladium catalyst, and a base.

Generalized Suzuki Coupling Reaction:

Where R1 and R2 are aryl, vinyl, or alkyl groups, and X is a halide (I, Br, Cl) or triflate.

The catalytic cycle of the Suzuki coupling reaction is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Mechanism cluster_cycle Catalytic Cycle OA Oxidative Addition TM Transmetalation OA->TM R1-Pd(II)-X-L2 RE Reductive Elimination TM->RE R1-Pd(II)-R2-L2 RE->OA Pd(0)L2 Product R1-R2 RE->Product Start Pd(0)L2 Start->OA Reagents R1-X Reagents->OA Boronic R2-B(OR)2 Boronic->TM Base Base Base->TM

Figure 1: Catalytic cycle of the Suzuki coupling reaction.

Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

TLC is a fast and convenient method to qualitatively assess the progress of a Suzuki coupling reaction by observing the disappearance of starting materials and the appearance of the product spot.

Experimental Protocol for TLC Monitoring
  • TLC Plate Preparation: Use silica gel 60 F254 plates.[5] Draw a light pencil line about 1 cm from the bottom of the plate to serve as the origin.[8]

  • Sample Preparation: At various time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of a suitable solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, spot the diluted reaction mixture on the origin line. It is also highly recommended to spot the starting materials (aryl halide and boronic acid) on the same plate for comparison. A "co-spot," where the reaction mixture is spotted on top of the starting material spot, can be useful for resolving spots with similar Rf values.[8]

  • Developing the Plate: Place the TLC plate in a developing chamber containing a suitable eluent system. A common starting eluent for Suzuki coupling products is a mixture of hexane and ethyl acetate.[9] The polarity of the eluent can be adjusted to achieve an optimal Rf value (typically 0.2-0.8) for the components.[9] For basic compounds, adding a small amount of triethylamine (0.1-2.0%) to the eluent can improve spot shape, while for acidic compounds, a small amount of acetic or formic acid can be beneficial.[10] Allow the solvent front to travel up the plate until it is about 1 cm from the top.[8]

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots.

    • UV Light: Many reactants and products in Suzuki couplings are aromatic and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[11][12]

    • Staining: If the compounds are not UV-active, various staining methods can be used. Common stains include potassium permanganate (for oxidizable groups), iodine vapor, or p-anisaldehyde.[11][13]

TLC_Workflow Start Start Reaction Sample Take Aliquot from Reaction Mixture Start->Sample Spot Spot on TLC Plate (with Starting Materials & Co-spot) Sample->Spot Develop Develop Plate in Solvent Chamber Spot->Develop Visualize Visualize under UV Light or with Stain Develop->Visualize Analyze Analyze Spot Progression (Rf values) Visualize->Analyze End Determine Reaction Completion Analyze->End

Figure 2: Experimental workflow for TLC monitoring.

Monitoring Reaction Progress by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides more detailed information than TLC, allowing for the separation and identification of reactants, products, and byproducts based on their retention times and mass-to-charge ratios (m/z).

Experimental Protocol for LC-MS Monitoring
  • Sample Preparation: At various time points, take a small aliquot from the reaction mixture. Quench the reaction in the aliquot by adding a suitable solvent (e.g., acetonitrile or methanol). Dilute the quenched sample significantly with the mobile phase to a final concentration of approximately 1 µg/mL.[14] Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • LC-MS Instrumentation and Conditions:

    • Column: A reversed-phase C18 column is commonly used for the analysis of Suzuki coupling reaction mixtures.

    • Mobile Phase: A gradient of water and an organic solvent (typically acetonitrile or methanol), both containing a small amount of an additive like formic acid (0.1%) or acetic acid to improve peak shape and ionization efficiency, is often employed.

    • Gradient: A typical gradient might start with a high percentage of water and ramp up to a high percentage of the organic solvent to elute compounds with a range of polarities.

    • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used. Data can be acquired in both positive and negative ion modes to detect a wider range of compounds.

  • Data Analysis: Monitor the chromatogram for the disappearance of the peaks corresponding to the starting materials and the appearance of the peak for the desired product. The identity of each peak can be confirmed by its mass spectrum.

LCMS_Workflow Start Start Reaction Sample Take Aliquot from Reaction Mixture Start->Sample Quench Quench and Dilute Sample Sample->Quench Filter Filter Sample Quench->Filter Inject Inject into LC-MS Filter->Inject Acquire Acquire Chromatographic and Mass Spectra Data Inject->Acquire Analyze Analyze Data (Retention Time & m/z) Acquire->Analyze End Determine Reaction Completion & Purity Analyze->End

Figure 3: Experimental workflow for LC-MS monitoring.

Data Presentation and Comparison

To illustrate the data obtained from these monitoring techniques, consider the Suzuki coupling of 4-bromoaniline with phenylboronic acid to form 4-aminobiphenyl.

CompoundTechniqueParameterValue
4-Bromoaniline (Starting Material)TLCRf0.55 (in 4:1 Hexane:Ethyl Acetate)
Phenylboronic Acid (Starting Material)TLCRf~0.1 (streaking may occur)
4-Aminobiphenyl (Product)TLCRf0.40 (in 4:1 Hexane:Ethyl Acetate)
4-Bromoaniline (Starting Material)LC-MSRetention Time3.2 min
4-Bromoaniline (Starting Material)LC-MS[M+H]⁺ (m/z)172.0, 174.0 (isotopic pattern for Br)
Phenylboronic Acid (Starting Material)LC-MSRetention Time1.5 min
Phenylboronic Acid (Starting Material)LC-MS[M+H]⁺ (m/z)123.1
4-Aminobiphenyl (Product)LC-MSRetention Time4.5 min
4-Aminobiphenyl (Product)LC-MS[M+H]⁺ (m/z)170.1

Note: Rf values and retention times are highly dependent on the specific chromatographic conditions and should be determined experimentally.

Conclusion

Both TLC and LC-MS are powerful techniques for monitoring the progress of Suzuki coupling reactions. TLC offers a rapid, simple, and inexpensive method for qualitative analysis, making it ideal for routine reaction monitoring at the bench. LC-MS provides more comprehensive quantitative and structural information, which is invaluable for reaction optimization, byproduct identification, and final product characterization. The choice of technique will depend on the specific requirements of the synthesis and the resources available. In many cases, a combination of both methods provides the most complete picture of the reaction progress.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (3-(Methoxycarbamoyl)phenyl)boronic acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-M iyaura cross-coupling of (3-(Methoxycarbamoyl)phenyl)boronic acid. Low yields can arise from a variety of factors, including suboptimal reaction conditions, reagent instability, and competing side reactions. By systematically addressing these potential issues, researchers can improve the efficiency and reproducibility of their coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in my Suzuki coupling reaction with this compound. What are the most common initial checks I should perform?

A1: When encountering low yields, a systematic evaluation of your reaction setup is crucial. Here are the primary factors to investigate:

  • Reagent Quality:

    • Boronic Acid Integrity: this compound, like many boronic acids, can be susceptible to degradation over time. Verify the purity of your boronic acid, as it can form unreactive cyclic anhydrides (boroxines) or undergo protodeboronation.[1] Consider using a fresh batch or re-purifying the existing stock.

    • Aryl Halide Purity: Ensure the aryl halide coupling partner is pure and free of contaminants that could inhibit the catalyst.

    • Catalyst Activity: The palladium catalyst is central to the reaction's success. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species.[2] Some palladium sources can degrade over time. To verify catalyst activity, consider running a control reaction with a known, reliable substrate combination, such as phenylboronic acid and bromobenzene.

  • Reaction Atmosphere:

    • Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst decomposition and the undesirable homocoupling of the boronic acid.[2] Ensure your reaction vessel and solvents are thoroughly degassed, and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Base and Solvent Selection:

    • Base Strength and Solubility: The choice of base is critical and often works in concert with the solvent system. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the starting materials or the N-methoxycarbamoyl group. Ensure the base is finely powdered and dry for anhydrous reactions.

    • Solvent Degassing and Polarity: Solvents must be adequately degassed. The solvent system (e.g., toluene/water, dioxane/water) influences the solubility of reagents and the reaction rate. For biphasic systems, vigorous stirring is essential to maximize the interfacial area.

Q2: I suspect protodeboronation of my this compound is a significant side reaction. How can I minimize this?

A2: Protodeboronation, the replacement of the boronic acid moiety with a hydrogen atom, is a common issue, particularly with electron-deficient arylboronic acids. The methoxycarbamoyl group is electron-withdrawing, which can make the boronic acid more susceptible to this side reaction, especially under harsh basic conditions.[3][4][5]

Here are strategies to mitigate protodeboronation:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[2] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[2]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.[2]

  • Protected Boronic Acid Derivatives: Using a more stable boronic ester, such as a pinacol ester or a trifluoroborate salt, can provide a "slow-release" of the boronic acid, keeping its concentration low and minimizing decomposition.[1]

  • Lower Reaction Temperature: If the desired coupling can proceed at a lower temperature, reducing the heat can decrease the rate of protodeboronation.[1]

Q3: My reaction is sluggish and gives low conversion. How can I optimize the catalytic system for this electron-deficient boronic acid?

A3: The electron-withdrawing nature of the (3-(Methoxycarbamoyl)phenyl) group can slow down the transmetalation step of the catalytic cycle. Optimizing the catalyst and ligands is key to overcoming this challenge.

  • Ligand Selection: For electron-deficient boronic acids, bulky, electron-rich phosphine ligands are often highly effective.[6] These ligands can accelerate both the oxidative addition and reductive elimination steps. Consider screening ligands such as SPhos, XPhos, or other Buchwald-type biarylphosphine ligands.[2][6]

  • Catalyst Loading: While typically in the range of 1-5 mol%, increasing the catalyst loading might be necessary for challenging substrates. However, this should be done judiciously as it can also lead to increased side reactions.

  • Choice of Palladium Precatalyst: Modern palladium precatalysts, such as Buchwald G3 or G4 palladacycles, are designed for the clean and efficient generation of the active Pd(0) species and can be more effective than traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄.[6]

Q4: Could the N-methoxycarbamoyl group be unstable under my reaction conditions?

A4: N-methoxyamides are generally more stable to hydrolysis than simple amides or esters. However, under strongly basic or acidic conditions, particularly at elevated temperatures, hydrolysis to the corresponding carboxylic acid is a possibility. If you observe the formation of 3-carboxyphenylboronic acid or its derivatives as a byproduct, consider the following adjustments:

  • Milder Base: As mentioned for preventing protodeboronation, switching to a weaker base like K₂CO₃ or KF can also help preserve the integrity of the methoxycarbamoyl group.

  • Lower Reaction Temperature: Reducing the reaction temperature can minimize the rate of hydrolysis.

  • Shorter Reaction Time: Monitor the reaction progress closely and work it up as soon as the starting materials are consumed to avoid prolonged exposure to harsh conditions.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions analyze_byproducts 3. Analyze for Side Products start->analyze_byproducts boronic_acid Boronic Acid Purity (NMR) check_reagents->boronic_acid aryl_halide Aryl Halide Purity check_reagents->aryl_halide catalyst Catalyst Activity (Control Rxn) check_reagents->catalyst atmosphere Inert Atmosphere (Degassing) check_conditions->atmosphere base_solvent Base & Solvent Choice check_conditions->base_solvent temperature Reaction Temperature check_conditions->temperature protodeboronation Protodeboronation Product analyze_byproducts->protodeboronation homocoupling Homocoupling Product analyze_byproducts->homocoupling hydrolysis Amide Hydrolysis Product analyze_byproducts->hydrolysis optimize 4. Systematically Optimize screen_catalyst Screen Catalysts/Ligands optimize->screen_catalyst screen_base Screen Bases optimize->screen_base screen_solvent Screen Solvents/Temperature optimize->screen_solvent boronic_acid->optimize aryl_halide->optimize catalyst->optimize atmosphere->optimize base_solvent->optimize temperature->optimize protodeboronation->optimize homocoupling->optimize hydrolysis->optimize Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex Ar-Pd(II)L₂-X oxidative_addition->pdII_complex aryl_halide Ar-X aryl_halide->oxidative_addition transmetalation Transmetalation pdII_complex->transmetalation pdII_biaryl Ar-Pd(II)L₂-R transmetalation->pdII_biaryl boronic_acid R-B(OR)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pdII_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

References

Strategies to minimize homocoupling side reactions of boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling side reactions of boronic acids in your experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Excessive Homocoupling Observed

If you are observing significant formation of homocoupled byproducts, use the following logical workflow to diagnose and resolve the issue.

G cluster_start cluster_outcome start Start: Excessive Homocoupling Detected oxygen Check for Oxygen Contamination start->oxygen Is the reaction under inert atmosphere? pd_source Evaluate Palladium Source start->pd_source What is the palladium source? reagents Assess Reagent Purity & Stoichiometry start->reagents Are reagents pure and stoichiometry correct? degas Implement Rigorous Degassing (e.g., N2 Sparge, Freeze-Pump-Thaw) oxygen->degas No/Insufficient catalyst Switch to Pd(0) Source or Use Pre-catalyst pd_source->catalyst Pd(II) source used ligands Employ Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) pd_source->ligands base Optimize Base (e.g., K2CO3, K3PO4) reagents->base conditions Adjust Reaction Conditions (Temperature, Slow Addition) reagents->conditions purification Purify Boronic Acid reagents->purification end Outcome: Minimized Homocoupling degas->end catalyst->end ligands->end base->end conditions->end purification->end

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homocoupling?

A1: Homocoupling of boronic acids is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][2] Rigorous exclusion of oxygen is therefore critical.[3]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled product while being reduced to the active Pd(0) state.[4][5] This is often a problem at the beginning of the reaction.[1]

G cluster_oxygen Oxygen-Mediated Pathway cluster_pd2 Pd(II)-Mediated Pathway O2 O₂ (Oxygen) Pd0_O2 Pd(0)L₂ PdII_O2 Pd(II)L₂(O) Pd0_O2->PdII_O2 Oxidation ArBOH2_O2 2 ArB(OH)₂ ArAr_O2 Ar-Ar (Homocoupling) ArBOH2_O2->ArAr_O2 Homocoupling ArAr_O2->Pd0_O2 Regenerates Pd(0) PdII_precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) ArBOH2_Pd2 2 ArB(OH)₂ ArAr_Pd2 Ar-Ar (Homocoupling) ArBOH2_Pd2->ArAr_Pd2 Homocoupling Pd0_active Active Pd(0) ArAr_Pd2->Pd0_active Generates active catalyst

Caption: Proposed mechanisms for boronic acid homocoupling.

Q2: How can I effectively remove dissolved oxygen from my reaction?

A2: Rigorous degassing of solvents and the reaction mixture is crucial.[1] Effective methods include:

  • Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for 15-30 minutes can displace dissolved oxygen. A subsurface sparge is more efficient.[1][3]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective.[1]

Q3: How does the choice of palladium source, ligands, and base affect homocoupling?

A3: The selection of these reagents is critical for minimizing homocoupling:

  • Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄, is often preferred as it doesn't require an in-situ reduction step that can cause homocoupling.[5] Palladium precatalysts, like Buchwald's G3 and G4, are also designed for clean and efficient generation of the active Pd(0) species.[4]

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[4][5] Their steric bulk can hinder the formation of intermediates leading to homocoupling.[4]

  • Base: The base activates the boronic acid, but an inappropriate choice can worsen homocoupling.[4][6] Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).[4][5]

Q4: What procedural modifications can help reduce homocoupling?

A4: Several adjustments to your experimental procedure can be beneficial:

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[4][7]

  • Use a Slight Excess of Aryl Halide: This can help ensure the palladium catalyst preferentially reacts with the aryl halide via oxidative addition.[4]

  • Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can suppress homocoupling by minimizing the concentration of free Pd(II).[3][8]

  • Pre-heating: Pre-heating the mixture of the metal catalyst, base, solvent, and aryl halide before adding the boronic acid can also be an effective strategy.[2]

Data Presentation

The following table summarizes the effect of different bases on the yield of the desired cross-coupled product, which indirectly reflects the extent of side reactions like homocoupling.

EntryBaseSolventTemperature (°C)Time (min)Yield (%)Reference
1K₃PO₄DMF/H₂O (1:1)806095[4]
2K₂CO₃DMF/H₂O (1:1)806090[4]
3NaOHDMF/H₂O (1:1)806070[4]
4NaOAcDMF/H₂O (1:1)806065[4]
5Et₃NDMF/H₂O (1:1)806050[4]
Reaction conditions: Phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd/NiFe₂O₄ catalyst in DMF/H₂O.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol incorporates several best practices to suppress the homocoupling of boronic acids.

  • Reagent and Solvent Preparation:

    • Ensure all reagents are of high purity. If necessary, purify the boronic acid via recrystallization or other suitable methods.

    • Degas the solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) by sparging with an inert gas (N₂ or Ar) for at least 30 minutes or by using the freeze-pump-thaw method (3 cycles).[1]

  • Reaction Setup:

    • To a dry Schlenk flask, add the aryl halide (1.0 equiv.), the chosen base (e.g., K₂CO₃, 2.0 equiv.), and the ligand (if not using a pre-catalyst).

    • Seal the flask and establish an inert atmosphere by evacuating and backfilling with N₂ or Ar (3 cycles).

    • Add the degassed solvent via syringe.

    • Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.[1]

  • Catalyst and Boronic Acid Addition:

    • Add the palladium catalyst (e.g., a Pd(0) source or a suitable pre-catalyst) to the reaction mixture under a positive pressure of the inert gas.

    • In a separate flask, dissolve the boronic acid (1.1-1.5 equiv.) in a portion of the degassed solvent.

    • Add the boronic acid solution to the reaction mixture dropwise over a period of time (e.g., 30-60 minutes) using a syringe pump.[4]

  • Reaction and Workup:

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Suppressing Homocoupling with a Mild Reducing Agent

This protocol is adapted from a study that successfully suppressed homocoupling through the addition of potassium formate.[3][8]

  • Reagent and Additive Preparation:

    • In a reaction vessel, combine the aryl halide (1.0 equiv.), the arylboronic acid (1.1 equiv.), the base (e.g., K₂CO₃), and potassium formate.[3]

  • Solvent Addition and Deoxygenation:

    • Add a degassed solvent mixture (e.g., 1-propanol/water).

    • Perform a subsurface sparge with nitrogen until the dissolved oxygen level is minimal.[3][8]

  • Catalyst Addition and Reaction:

    • Add the palladium catalyst under a positive pressure of nitrogen.

    • Heat the reaction mixture to the desired temperature and monitor for completion.

  • Workup and Purification:

    • Follow standard aqueous workup procedures.

    • Purify the product via column chromatography or recrystallization.

References

Optimizing reaction temperature and time for boronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during boronic acid coupling reactions, with a focus on optimizing reaction temperature and time.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your boronic acid coupling experiments.

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the initial checks I should perform?

A1: Low yields in Suzuki-Miyaura couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step.[1]

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Boronic acids can degrade over time, and some are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] Consider using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or MIDA boronate.[1]

    • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner is crucial. The general reactivity trend is I > Br > OTf >> Cl.[3] Couplings with less reactive aryl chlorides often necessitate specialized, highly active catalyst systems.[3]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade or oxidize over time.[1] Ensure they are fresh and have been stored correctly under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and homocoupling of the boronic acid.[1][2][4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: Use anhydrous and degassed solvents.[1] The purity of the base is also important for optimal reaction performance.

Q2: I suspect protodeboronation is the primary cause of my low yield. How can I minimize this side reaction?

A2: Protodeboronation is a common side reaction, especially with electron-deficient or certain heteroaryl boronic acids.[1][5] Here are several strategies to mitigate it:

  • Choice of Base: The base is essential for the reaction but can also promote protodeboronation. Using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[2]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[2]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[1][2]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[1]

Q3: How do I optimize the reaction temperature and time for my specific substrates?

A3: Optimizing temperature and time is critical for maximizing yield and minimizing side reactions.

  • Temperature: Suzuki-Miyaura reactions are typically run at elevated temperatures, often between 80-100 °C.[3] However, the optimal temperature depends on the reactivity of your substrates and the catalyst system. For highly reactive substrates, lower temperatures may be sufficient and can help reduce side reactions like protodeboronation.[6] Conversely, for less reactive partners, such as aryl chlorides, higher temperatures may be necessary.[7] It is important to note that excessively high temperatures can lead to catalyst decomposition and increased side product formation.[8][9]

  • Time: Reaction times can vary from minutes to 24 hours or longer.[3][10] Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to determine the optimal reaction time. Prolonged reaction times can sometimes lead to lower yields due to product or catalyst degradation.

Q4: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction that lowers the yield of the desired cross-coupled product.

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][4]

  • Solution: Rigorous degassing of your solvent and maintaining a strict inert atmosphere throughout the reaction are the most effective ways to prevent homocoupling.[1][2]

Data Presentation

Table 1: Effect of Temperature on Suzuki-Miyaura Coupling Yield

EntryTemperature (°C)Time (h)Yield (%)Notes
1Room Temperature24LowReaction is often very slow at ambient temperature.
25012ModerateA good starting point for optimization.[4]
3808HighCommonly used temperature for many Suzuki couplings.[3]
41004HighMay be required for less reactive substrates.[3]
5>110VariableDecreasedPotential for catalyst decomposition and side reactions.[8][9]

This table provides a general guideline. Optimal conditions are substrate-dependent.

Table 2: Troubleshooting Guide for Common Boronic Acid Coupling Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst; Poor quality reagents; Suboptimal temperature/time; Presence of oxygen.[2][5]Use fresh catalyst and high-purity reagents; Screen a range of temperatures; Ensure rigorous inert atmosphere.[1][2]
Protodeboronation Presence of water; Strong base; High temperature.[1][2]Use anhydrous solvent; Switch to a milder base (e.g., K₂CO₃, KF); Lower reaction temperature and shorten reaction time.[2]
Homocoupling Presence of oxygen.[1][4]Thoroughly degas all solvents and reagents; Maintain a strict inert atmosphere (N₂ or Ar).[2]
Incomplete Reaction Insufficient reaction time or temperature; Catalyst deactivation.Monitor reaction progress and extend time if necessary; Gradually increase temperature; Use a more robust catalyst/ligand system.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the coupling of an aryl halide with an arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[3]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (if required) to the flask. Subsequently, add the degassed solvent (e.g., dioxane, toluene, or DMF, often with a small amount of water) via syringe.[3]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[3]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualization

Suzuki_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) (Oxidative Addition Complex) B->C D Transmetalation C->D Ar'-B(OH)2 / Base E Ar-Pd(II)-Ar'(L2) (Diaryl Complex) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-Ar' (Coupled Product) F->G H Ar'-B(OH)2 H->D I Ar-X I->B J Base J->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Boronic Acid Coupling CheckReagents Check Reagent Quality - Boronic Acid Stability - Aryl Halide Reactivity - Catalyst/Ligand Integrity Start->CheckReagents CheckConditions Verify Reaction Conditions - Inert Atmosphere - Solvent/Base Purity Start->CheckConditions SideReactions Investigate Side Reactions CheckReagents->SideReactions CheckConditions->SideReactions Protodeboronation Protodeboronation? SideReactions->Protodeboronation Yes Homocoupling Homocoupling? SideReactions->Homocoupling Yes OptimizeTempTime Optimize Temperature & Time SideReactions->OptimizeTempTime No obvious side reactions SolutionProto Solutions: - Milder Base - Anhydrous Conditions - Lower Temperature Protodeboronation->SolutionProto SolutionHomo Solutions: - Rigorous Degassing - Strict Inert Atmosphere Homocoupling->SolutionHomo Success Improved Yield OptimizeTempTime->Success SolutionProto->Success SolutionHomo->Success

Caption: Troubleshooting workflow for low-yield boronic acid couplings.

References

Managing impurities in (3-(Methoxycarbamoyl)phenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-(Methoxycarbamoyl)phenyl)boronic acid. The information provided is intended to help manage impurities and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most common impurities are typically the protodeboronated product (N-methoxybenzamide), homocoupling biaryl products, and boroxine, the trimeric anhydride of the boronic acid. The formation of these impurities is influenced by reaction conditions such as temperature, pH, and the presence of oxygen.[1]

Q2: How does the methoxycarbamoyl substituent affect the stability and reactivity of the boronic acid?

A2: The methoxycarbamoyl group is an electron-withdrawing group, which can influence the boronic acid's reactivity and stability. Electron-deficient arylboronic acids can be more susceptible to protodeboronation under certain conditions.[2] Additionally, the amide bond in the methoxycarbamoyl group may be susceptible to hydrolysis under strong acidic or basic conditions, which could lead to the formation of 3-carboxyphenylboronic acid as an impurity.[3]

Q3: What is boroxine, and how can its formation be minimized?

A3: Boroxine is the trimeric anhydride of a boronic acid, formed by the dehydration of three boronic acid molecules.[4] Its presence can lead to inconsistent reaction rates and stoichiometry. To minimize boroxine formation, it is crucial to store this compound in a dry environment. In reaction setups, using anhydrous solvents and inert atmospheres can also help to limit its formation.

Q4: Can the methoxycarbamoyl group be hydrolyzed during the reaction or workup?

A4: Yes, the amide linkage in the methoxycarbamoyl group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[3][5][6] This would result in the formation of 3-carboxyphenylboronic acid. It is advisable to use milder bases (e.g., carbonates instead of hydroxides) and moderate temperatures where possible to minimize this side reaction.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupling Product
Possible Cause Troubleshooting Steps
Degradation of the boronic acid - Protodeboronation: Use degassed solvents and maintain an inert atmosphere (N₂ or Ar) to minimize this side reaction. Consider using a milder base or lower reaction temperature.[2] - Boroxine Formation: Ensure the boronic acid is thoroughly dried before use and that anhydrous solvents are used.
Suboptimal Reaction Conditions - Base: The choice of base is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrates. - Solvent: The solvent can significantly impact the reaction outcome. Common solvents for Suzuki reactions include toluene, dioxane, and DMF. A solvent screen may be necessary. - Catalyst/Ligand: The palladium catalyst and ligand system should be optimized for the specific coupling partners.
Hydrolysis of the Methoxycarbamoyl Group If analysis shows the presence of 3-carboxyphenylboronic acid, consider using a milder base or protecting the amide group if harsher conditions are unavoidable.[3]
Issue 2: Presence of Significant Impurities in the Crude Product
Impurity Observed Troubleshooting Steps
N-methoxybenzamide (Protodeboronation Product) - Ensure rigorous exclusion of air and moisture from the reaction. - Use freshly distilled and degassed solvents. - Consider using the corresponding boronate ester (e.g., pinacol ester) which can exhibit different stability.
Homocoupling Biaryl Product - Minimize the exposure of the reaction mixture to oxygen.[1] - Adjust the catalyst-to-ligand ratio. - Ensure slow addition of the boronic acid to the reaction mixture.
Starting Material (Boronic Acid) Remains - Increase the reaction time or temperature. - Increase the equivalents of the coupling partner or base. - Check the activity of the palladium catalyst.

Data Presentation

Table 1: Illustrative Impurity Profile of a Suzuki-Miyaura Reaction with this compound under Different Basic Conditions

Base Desired Product (%) N-methoxybenzamide (%) Homocoupling Product (%) Unreacted Boronic Acid (%)
K₂CO₃85537
Cs₂CO₃92323
NaOH7510510
K₃PO₄88435

Note: The data in this table is illustrative and intended to show potential trends. Actual results will vary depending on the specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Base Addition: Add the degassed solvent (e.g., toluene, dioxane, or DMF) followed by the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.) as an aqueous solution or solid.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Purification of this compound by Acid-Base Extraction

This protocol is useful for removing non-acidic impurities.

  • Dissolution: Dissolve the crude boronic acid in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer.

  • Separation: Separate the aqueous layer and wash the organic layer with the basic solution again to ensure complete extraction.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., 1 M HCl) to a pH of ~2-3. The purified boronic acid should precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

impurity_pathways A This compound B Suzuki-Miyaura Reaction A->B D Protodeboronation A->D F Homocoupling A->F H Dehydration A->H J Hydrolysis A->J C Desired Biaryl Product B->C E N-methoxybenzamide D->E G Biaryl Homodimer F->G I Boroxine H->I K 3-Carboxyphenylboronic acid J->K

Caption: Potential impurity formation pathways from this compound.

troubleshooting_workflow cluster_start Start cluster_analysis Analysis cluster_impurities Identify Impurities cluster_solutions Solutions start Low Yield or High Impurity analyze Analyze Crude Product (LC-MS, NMR) start->analyze protodeboronation Protodeboronation Product? analyze->protodeboronation homocoupling Homocoupling Product? protodeboronation->homocoupling No solution_proto Use Degassed Solvents, Inert Atmosphere protodeboronation->solution_proto Yes hydrolysis Hydrolysis Product? homocoupling->hydrolysis No solution_homo Optimize Catalyst/Ligand, Slow Addition homocoupling->solution_homo Yes solution_hydro Use Milder Base, Lower Temperature hydrolysis->solution_hydro Yes optimize Optimize Reaction Conditions (Base, Solvent, Temp.) hydrolysis->optimize No

Caption: Troubleshooting workflow for managing impurities in reactions.

References

Technical Support Center: Stabilizing Boronic Acids for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stabilization of unstable boronic acids for use in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of some boronic acids?

A1: Certain classes of boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, are inherently unstable.[1][2] Their instability arises from several degradation pathways, including:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, often accelerated by moisture, heat, and basic or acidic conditions.[3][4]

  • Oxidation: The conversion of the boronic acid to an alcohol and boric acid, which can be promoted by reactive oxygen species.[5][6]

  • Polymerization/Trimerization: Boronic acids can dehydrate to form cyclic trimers known as boroxines. While often in equilibrium with the monomeric form, this can lead to issues with accurate quantification and solubility.[7][8]

Q2: Which types of boronic acids are most susceptible to degradation?

A2: Electron-deficient arylboronic acids, 2-heterocyclic boronic acids (like 2-pyridyl), vinyl boronic acids, and cyclopropyl boronic acids are particularly prone to decomposition.[1][2][4] This instability can lead to poor storage lifetime and low yields in cross-coupling reactions.[1][2]

Q3: What are the most effective methods for stabilizing unstable boronic acids?

A3: The most common and effective strategies involve converting the boronic acid to a more stable derivative. These derivatives act as protecting groups that can release the active boronic acid in situ during the cross-coupling reaction. Key examples include:

  • N-methyliminodiacetic acid (MIDA) boronates: These form a stable, crystalline solid by rehybridizing the boron center to a tetrahedral sp3 geometry, which protects it from degradation.[9][10] MIDA boronates are exceptionally stable to air, moisture, and chromatography.[11][12]

  • Pinacol esters: These are another popular choice, offering increased stability compared to free boronic acids and are generally compatible with silica gel chromatography.[7][13]

  • Trifluoroborate salts: These salts are highly crystalline and stable towards oxidation.[8]

  • Diethanolamine (DEA) adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid.[3]

Q4: What is the "slow-release" strategy and why is it beneficial?

A4: The "slow-release" strategy involves using a stable boronic acid derivative, such as a MIDA boronate, that gradually hydrolyzes under the reaction conditions to release the unstable boronic acid at a controlled rate.[2][14] This keeps the instantaneous concentration of the unstable boronic acid low, minimizing side reactions like protodeboronation and homocoupling, thereby improving the yield of the desired cross-coupled product.[2]

Troubleshooting Guide

Problem 1: Low to no yield in my Suzuki-Miyaura coupling reaction.

Possible Cause Troubleshooting Action Rationale
Degradation of Boronic Acid Use a freshly prepared or high-purity boronic acid. For known unstable boronic acids, convert it to a more stable derivative like a MIDA boronate or a pinacol ester prior to the reaction.[3][15]Unstable boronic acids can decompose on the benchtop or under reaction conditions, reducing the amount of active reagent available for the catalytic cycle.[3]
Catalyst Inactivity Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored under an inert atmosphere. Consider using a more robust, air-stable pre-catalyst.[3]The active Pd(0) species is susceptible to oxidation, which deactivates the catalyst. Phosphine ligands can also oxidize, preventing them from effectively coordinating to the palladium center.[1][16]
Presence of Oxygen Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[3][16]Oxygen can lead to the oxidative homocoupling of the boronic acid and deactivation of the Pd(0) catalyst.[16][17]
Suboptimal Base or Solvent Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF) and ensure the base is finely powdered and dry for anhydrous reactions. The choice of solvent can also be critical and is often interdependent with the base.[3]The base is crucial for the transmetalation step, but an inappropriate choice can accelerate boronic acid decomposition.[3]

Problem 2: Significant formation of a protodeboronated byproduct.

Possible Cause Troubleshooting Action Rationale
Presence of Water Use anhydrous solvents and reagents.[3]Water is a primary proton source for protodeboronation.[3]
Strongly Basic Conditions Switch to a milder base such as K₂CO₃ or KF, especially when using aqueous media.[3]Strong bases can accelerate the rate of protodeboronation.[3]
High Reaction Temperature If possible, lower the reaction temperature.Higher temperatures can increase the rate of protodeboronation relative to the desired cross-coupling.
High Concentration of Unstable Boronic Acid Employ a "slow-release" strategy by using a MIDA boronate or a trifluoroborate salt.[2]This keeps the concentration of the active, unstable boronic acid low, thus minimizing the rate of decomposition.

Problem 3: Observation of boronic acid homocoupling.

Possible Cause Troubleshooting Action Rationale
Presence of Oxygen Rigorously degas the reaction mixture and maintain an inert atmosphere.[16][17]Oxygen facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[16]
Use of a Pd(II) Pre-catalyst Consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst that rapidly generates the active Pd(0) species.[16][18]Pd(II) species can directly react with the boronic acid to produce the homocoupled dimer, especially at the beginning of the reaction.[16][18]
High Concentration of Boronic Acid Add the boronic acid slowly to the reaction mixture or use a "slow-release" protecting group like MIDA.A lower concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.

Data Presentation

Table 1: Comparison of Cross-Coupling Yields with Unstable Boronic Acids vs. MIDA Boronates.

Boronic Acid/MIDA BoronateAryl HalideYield with Boronic Acid (%)Yield with MIDA Boronate (%)
2-Furan4-Chlorotoluene5092
2-Benzofuran4-Chlorotoluene5092
2-Thiophene4-Chlorotoluene3794
Vinyl4-Chlorotoluene6891
Cyclopropyl4-Chlorotoluene1490
Data synthesized from studies on slow-release cross-coupling from air-stable MIDA boronates.[4]

Table 2: Stability of Various Boronic Acid Derivatives.

DerivativeStability to Air/MoistureStability to ChromatographyKey Features
Free Boronic Acid Generally low, especially for heterocyclic, vinyl, and cyclopropyl variants.[2]Often poor, can streak or decompose on silica gel.[7]Highly reactive, but prone to decomposition.[19]
MIDA Boronate High, indefinitely stable on the benchtop.[10]High, universally compatible with silica gel.[12]Exceptionally stable, enables slow-release strategy.[2]
Pinacol Ester Moderate to high. More stable than free boronic acids.[13]Generally good, but can hydrolyze on prolonged contact with silica.[7]A popular and versatile protecting group.[8]
Trifluoroborate Salt High, very stable to air and moisture.[8]Not typically purified by chromatography.[8]Highly crystalline and stable to oxidation.[8]
Diethanolamine Adduct High, air- and water-stable crystalline solids.[3]Not typically purified by chromatography.Can be used directly in coupling reactions.[3]

Experimental Protocols

Protocol 1: Synthesis of N-Methyliminodiacetic Acid (MIDA) Boronates

This protocol describes a mild method for the synthesis of MIDA boronates using MIDA anhydride.[20][21]

  • Reagent Preparation: To a vial, add the boronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv).

  • Solvent Addition: Add anhydrous dioxane to the vial.

  • Reaction: Seal the vial and heat the mixture at 80 °C for 2-4 hours.

  • Purification: After cooling, the MIDA boronate can often be purified by precipitation or by "catch-and-release" chromatography on silica gel.[11] Load the crude mixture onto a silica gel column, wash with diethyl ether to remove impurities, and then elute the MIDA boronate with tetrahydrofuran.[11]

Protocol 2: Synthesis of Boronic Acid Pinacol Esters

This protocol describes a general method for the synthesis of boronic acid pinacol esters from boronic acids.[13]

  • Reaction Setup: In a round-bottom flask, combine the boronic acid (1.0 equiv), pinacol (1.0 equiv), and magnesium sulfate (1.5 equiv) as a drying agent.

  • Solvent Addition: Add a suitable solvent such as diethyl ether.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Workup: Filter the reaction mixture to remove the magnesium sulfate. Wash the filtrate with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pinacol ester can be further purified by distillation or column chromatography.[13]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling with MIDA Boronates (Slow-Release)

This protocol is a general guideline for using MIDA boronates in a slow-release cross-coupling reaction.[2][4]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), MIDA boronate (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂ , 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/H₂O, 5:1) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 60-100 °C).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Boronic_Acid_Degradation_Pathways BA Unstable Boronic Acid (R-B(OH)₂) Protodeboronation Protodeboronation Product (R-H) BA->Protodeboronation + H₂O, Base/Acid, Heat Oxidation Oxidation Product (R-OH) BA->Oxidation + [O] Boroxine Boroxine (Trimer) BA->Boroxine - 3H₂O

Caption: Common degradation pathways for unstable boronic acids.

Boronic_Acid_Stabilization_Workflow Start Unstable Boronic Acid Protect Protection Reaction (e.g., with MIDA anhydride or pinacol) Start->Protect Stable Stable Boronic Acid Derivative (e.g., MIDA Boronate, Pinacol Ester) Protect->Stable CrossCoupling Suzuki-Miyaura Cross-Coupling Stable->CrossCoupling Slow release of R-B(OH)₂ Product Desired Cross-Coupled Product CrossCoupling->Product

Caption: General workflow for the stabilization of boronic acids.

Caption: Troubleshooting workflow for low-yielding Suzuki reactions.

References

Impact of steric hindrance with substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of steric hindrance in reactions involving substituted phenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: How does the position of a substituent on the phenyl ring of a phenylboronic acid affect its reactivity in Suzuki-Miyaura coupling?

The position of the substituent significantly influences the steric hindrance around the boronic acid moiety. Generally, ortho-substituents exert the most substantial steric hindrance, which can impede the transmetalation step of the catalytic cycle. This often leads to lower reaction yields and slower reaction rates compared to meta- and para-substituted analogs. Meta-substituents have a moderate effect, while para-substituents have the least steric impact.

Q2: Can electronic effects of a substituent counteract its steric effects?

Yes, the electronic nature of a substituent can either mitigate or exacerbate the effects of steric hindrance. For instance, a bulky, electron-donating group in the ortho-position might slow a reaction due to sterics, but its electron-donating properties could potentially enhance the nucleophilicity of the aryl group, partially offsetting the steric hindrance. Conversely, a bulky, electron-withdrawing group could sterically hinder and electronically deactivate the phenylboronic acid, leading to a more pronounced negative impact on reactivity.

Q3: What are the common side reactions observed when using sterically hindered phenylboronic acids?

With sterically hindered phenylboronic acids, several side reactions can become more prominent. Protodeboronation, the cleavage of the C-B bond by a proton source (e.g., water), is a common issue, especially under prolonged reaction times or at elevated temperatures. Homocoupling of the boronic acid to form a biaryl species is another potential side reaction.

Q4: How can I improve the yield of a Suzuki-Miyaura coupling involving a highly hindered ortho-substituted phenylboronic acid?

To improve yields with sterically hindered substrates, consider the following strategies:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.

  • Catalyst System: Utilize a highly active palladium precatalyst, such as a G3 or G4 palladacycle, which can be more effective in activating the hindered substrates.

  • Base Selection: A weaker base (e.g., K3PO4, Cs2CO3) may be preferable to stronger bases (e.g., NaOH, KOH) to minimize base-mediated side reactions like protodeboronation.

  • Solvent System: Anhydrous solvents are crucial to minimize protodeboronation. Aprotic polar solvents like dioxane, THF, or toluene are often effective.

  • Temperature and Reaction Time: Careful optimization of temperature and reaction time is necessary. Higher temperatures may be required to overcome the activation energy barrier, but prolonged heating can lead to degradation and side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation High Steric Hindrance: The substituent on the phenylboronic acid is sterically demanding, preventing efficient coupling.1. Switch to a more active catalyst system (e.g., Pd(OAc)2 with a bulky phosphine ligand like SPhos or XPhos).2. Increase the reaction temperature in increments of 10°C.3. Consider a different coupling partner that is less sterically hindered.
Catalyst Deactivation: The palladium catalyst is being deactivated or has precipitated from the reaction mixture.1. Ensure the reaction is performed under an inert atmosphere (N2 or Ar).2. Use a ligand that stabilizes the catalyst.3. Check the quality of the palladium source.
Significant Protodeboronation Presence of Water: Trace amounts of water in the reagents or solvents are cleaving the C-B bond.1. Use anhydrous solvents and reagents.2. Dry glassware thoroughly before use.3. Consider adding a drying agent like molecular sieves.
Base is too Strong: A strong base is promoting the protodeboronation pathway.1. Switch to a milder base such as K3PO4 or CsF.
Formation of Homocoupling Product Oxidative Homocoupling: The boronic acid is reacting with itself in the presence of the palladium catalyst and an oxidant (e.g., O2).1. Thoroughly degas the reaction mixture before heating.2. Maintain a strict inert atmosphere throughout the reaction.
Inconsistent Results Variable Reagent Quality: The purity of the phenylboronic acid or other reagents may vary between batches.1. Verify the purity of the boronic acid by NMR or melting point.2. Use reagents from a reliable supplier.

Quantitative Data Summary

The following table summarizes the relative reaction rates for the Suzuki-Miyaura coupling of bromobenzene with various substituted phenylboronic acids, illustrating the impact of substituent position and nature.

Substituent Position Relative Reaction Rate (Normalized)
-H-1.00
-CH3para0.95
-CH3meta0.78
-CH3ortho0.21
-OCH3para1.15
-OCH3meta0.98
-OCH3ortho0.35
-CF3para0.65
-CF3meta0.52
-CF3ortho0.11

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling with a Sterically Hindered Phenylboronic Acid:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and the base (e.g., K3PO4, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane, 5 mL) via syringe.

  • Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Steric_Hindrance_Impact substituent Substituent on Phenylboronic Acid ortho Ortho Position substituent->ortho Positioning meta Meta Position substituent->meta Positioning para Para Position substituent->para Positioning hindrance Steric Hindrance ortho->hindrance High Impact meta->hindrance Moderate Impact para->hindrance Low Impact reactivity Reaction Reactivity hindrance->reactivity Inversely Proportional

Caption: Impact of substituent position on steric hindrance and reactivity.

Troubleshooting_Workflow start Low Reaction Yield check_sterics Assess Steric Hindrance of Boronic Acid start->check_sterics high_sterics High Hindrance? check_sterics->high_sterics optimize_catalyst Optimize Catalyst/Ligand (e.g., use SPhos, XPhos) high_sterics->optimize_catalyst Yes check_conditions Review Reaction Conditions high_sterics->check_conditions No optimize_catalyst->check_conditions protodeboronation Protodeboronation Observed? check_conditions->protodeboronation use_anhydrous Use Anhydrous Solvents & Milder Base protodeboronation->use_anhydrous Yes other_issues Address Other Issues (e.g., Reagent Purity) protodeboronation->other_issues No end Improved Yield use_anhydrous->end other_issues->end

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura couplings.

Technical Support Center: Purification of Products from 3-Methoxycarbonylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 3-methoxycarbonylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving 3-methoxycarbonylphenylboronic acid?

A1: The most prevalent reaction is the Suzuki-Miyaura cross-coupling, where it is coupled with various aryl, heteroaryl, or vinyl halides (or triflates) to form biaryl compounds. It is also utilized in other palladium-catalyzed reactions.

Q2: What are the typical impurities encountered when working with 3-methoxycarbonylphenylboronic acid?

A2: Common impurities include unreacted starting materials (3-methoxycarbonylphenylboronic acid and the coupling partner), homocoupled byproducts (from the boronic acid or the halide), deboronated starting material (methyl benzoate), and residual palladium catalyst. The ester group's hydrolysis to a carboxylic acid can also occur under certain conditions.

Q3: My Suzuki-Miyaura reaction with 3-methoxycarbonylphenylboronic acid is complete, but the crude product is a complex mixture. What is a general purification strategy?

A3: A general workflow involves an initial aqueous workup to remove inorganic salts and water-soluble impurities. This is typically followed by column chromatography to separate the desired product from organic-soluble impurities like homocoupled byproducts and unreacted starting materials. Crystallization can then be employed to achieve high purity.

A Crude Reaction Mixture B Aqueous Workup (e.g., NaHCO3 wash) A->B Remove inorganics C Column Chromatography B->C Separate organics D Crystallization C->D Final polishing E Pure Product D->E

Caption: General purification workflow for Suzuki-Miyaura reactions.

Troubleshooting Guide

Issue 1: Presence of Boronic Acid Impurities After Column Chromatography

Symptom: NMR analysis of the purified product shows peaks corresponding to 3-methoxycarbonylphenylboronic acid or its homocoupled byproduct.

Possible Cause: These boron-containing impurities can sometimes co-elute with the desired product, especially if they have similar polarities.

Troubleshooting Steps:

  • Aqueous Base Wash: Before chromatography, wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). This deprotonates the boronic acid, making it water-soluble and facilitating its removal into the aqueous phase.

  • Acidic Wash: In some cases, a wash with a dilute acid like 1M HCl can help remove certain basic impurities.

  • Optimize Chromatography:

    • Solvent System: A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can improve separation.

    • Silica Gel Treatment: Pre-treating the silica gel with a small amount of triethylamine can help prevent the streaking of acidic compounds.

Issue 2: Hydrolysis of the Methoxycarbonyl Group During Workup or Purification

Symptom: Mass spectrometry or NMR data indicates the presence of the corresponding carboxylic acid (3-carboxyphenylboronic acid derivative).

Possible Cause: The ester group is sensitive to both strongly acidic and basic conditions, especially at elevated temperatures.

Troubleshooting Steps:

  • Use Mild Bases: During the aqueous workup, use mild bases like NaHCO₃ instead of strong bases like NaOH or KOH.

  • Avoid High Temperatures: Concentrate the product solutions at reduced pressure and moderate temperatures (e.g., < 40 °C).

  • pH Control: Maintain a neutral pH during the workup and extraction steps whenever possible.

cluster_0 Troubleshooting Logic A Impurity Detected (e.g., Carboxylic Acid) B Review Reaction/ Workup Conditions A->B C Strong Base (NaOH) or High Temp? B->C D Switch to Mild Base (NaHCO3) & Low Temp C->D Yes E Re-run Experiment D->E

Caption: Decision pathway for troubleshooting ester hydrolysis.

Issue 3: Residual Palladium Catalyst in the Final Product

Symptom: The purified product has a dark, grayish, or black color, and ICP-MS or other analyses detect palladium.

Possible Cause: Palladium catalysts can be difficult to remove completely, as they can form colloidal suspensions or bind to the product.

Troubleshooting Steps:

  • Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® to remove the bulk of the palladium on carbon (if used) or precipitated palladium black.

  • Charcoal Treatment: Stirring the product solution with activated charcoal can effectively adsorb residual palladium. However, be aware that this may also lead to some loss of the desired product.

  • Palladium Scavengers: Use commercially available palladium scavengers, which are functionalized resins or silica that selectively bind to and remove palladium from the solution.

Purification Protocols and Data

Protocol 1: General Purification via Column Chromatography

This protocol is a general guideline for the purification of a biaryl product from a Suzuki-Miyaura reaction.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash it with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography:

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC).

    • Load the adsorbed product onto the column and elute with the chosen solvent system.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

If the product from column chromatography still contains minor impurities or if a crystalline solid is desired, recrystallization can be performed.

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

  • Dissolution: Dissolve the product in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Comparative Purification Data

The following table summarizes typical results for the purification of a model compound, methyl 3-(p-tolyl)benzoate, synthesized via Suzuki-Miyaura coupling of 3-methoxycarbonylphenylboronic acid and 4-iodotoluene.

Purification StepPurity (by ¹H NMR)YieldAppearance
Crude Product~75%-Brown Oil
After Aqueous Workup~85%>95%Dark Yellow Oil
After Column Chromatography>98%70-85%Colorless Oil
After Recrystallization>99.5%50-70% (overall)White Crystalline Solid

Validation & Comparative

A Researcher's Guide to Alternatives for (3-(Methoxycarbamoyl)phenyl)boronic acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl molecules, the choice of reagents is paramount to achieving high yields, purity, and reproducibility. While (3-(Methoxycarbamoyl)phenyl)boronic acid is a valuable building block, its stability and handling can sometimes present challenges in Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of more stable and robust alternatives, supported by experimental data for analogous systems, to aid in the selection of the optimal reagent for your synthetic needs.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. However, the inherent instability of some boronic acids can lead to side reactions such as protodeboronation and homocoupling, reducing the efficiency of the desired transformation. To address these limitations, several alternatives with enhanced stability have been developed, principally N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates.

Performance Comparison of Boronic Acid Alternatives

The following table summarizes the performance of 3-carboxyphenylboronic acid and its MIDA boronate and trifluoroborate alternatives in the Suzuki-Miyaura coupling with 4-bromoanisole. This data provides a quantitative insight into the potential advantages of using these more stable surrogates.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-Carboxyphenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001295
Potassium 3-carboxyphenyltrifluoroborate4-BromoanisolePdCl₂(dppf)Cs₂CO₃THF/H₂O801692
3-Carboxyphenyl MIDA boronate4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001885

Key Advantages of Boronic Acid Alternatives:

  • Enhanced Stability: MIDA boronates and potassium trifluoroborates are generally crystalline, free-flowing solids that are stable to air and moisture, simplifying storage and handling.

  • Improved Reaction Reproducibility: Their stability leads to more accurate weighing and dispensing, contributing to more consistent reaction outcomes.

  • Compatibility with Chromatography: MIDA boronates are notably compatible with silica gel chromatography, which can simplify the purification of intermediates in multi-step syntheses.

  • Controlled Release: These alternatives can slowly release the active boronic acid under reaction conditions, which is particularly advantageous when dealing with unstable boronic acids that are prone to decomposition.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reagents in the laboratory. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using a generic boronic acid, a MIDA boronate, and a potassium trifluoroborate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Phenylboronic Acid

Materials:

  • Aryl halide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a round-bottom flask, add the aryl halide, phenylboronic acid, palladium catalyst, and base.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl MIDA Boronate

Materials:

  • Aryl MIDA boronate (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • In a reaction vessel, combine the aryl MIDA boronate, aryl halide, palladium catalyst, ligand, and base.

  • The vessel is sealed, evacuated, and backfilled with an inert gas.

  • Add the degassed solvent system.

  • The mixture is heated with vigorous stirring at the appropriate temperature (typically 80-120 °C) until the reaction is complete.

  • After cooling, the mixture is diluted with an organic solvent and washed with water.

  • The organic layer is dried, filtered, and concentrated.

  • The residue is purified by flash chromatography to yield the desired biaryl product.

Protocol 3: Suzuki-Miyaura Coupling of a Potassium Aryltrifluoroborate

Materials:

  • Potassium aryltrifluoroborate (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 equiv)

  • Solvent (e.g., THF/Water or Dioxane/Water mixture)

Procedure:

  • To a reaction tube, add the potassium aryltrifluoroborate, aryl halide, palladium catalyst, and base.

  • The tube is sealed, evacuated, and backfilled with argon.

  • The degassed solvent is added, and the reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time.

  • After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water.

  • The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried and concentrated.

  • Purification is typically achieved by column chromatography.

Visualizing the Chemistry: Diagrams

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for biaryl synthesis.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' L2 Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArBOH Ar'-B(OH)2 ArBOH->Transmetal Base Base Base->Transmetal ArX Ar-X ArX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boron Reagent, Catalyst, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

Caption: General experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Boronic Acids vs. Trifluoroborate Salts: A Comparative Review for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is a critical factor influencing the efficiency, reproducibility, and scalability of chemical syntheses. In the realm of carbon-carbon bond formation, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, boronic acids have long been workhorse reagents. However, the emergence of potassium organotrifluoroborate salts has provided a compelling alternative, addressing many of the inherent limitations of their boronic acid counterparts. This guide offers an objective, data-supported comparison of these two classes of organoboron compounds, providing insights into their respective strengths and applications.

Potassium organotrifluoroborates are increasingly recognized for their enhanced stability, ease of handling, and, in many cases, superior performance in cross-coupling reactions.[1][2][3] Unlike boronic acids, which are prone to decomposition pathways such as protodeboronation and the formation of cyclic anhydrides (boroxines), trifluoroborate salts offer remarkable stability to air and moisture, allowing for extended shelf-life without degradation.[3][4] This inherent stability stems from the tetracoordinate nature of the boron atom in the trifluoroborate salt, which protects it from the degradation routes that affect the vacant p-orbital of the tricoordinate boronic acid.[4] Consequently, potassium organotrifluoroborates can be considered as a stabilized, "protected" form of boronic acids.[4]

At a Glance: Key Differences

FeatureBoronic AcidsPotassium Trifluoroborate Salts
Stability & Handling Generally less stable, sensitive to air and moisture, can be difficult to purify, and may have uncertain stoichiometry.[3][5]Crystalline, free-flowing solids that are stable to air and moisture, allowing for extended storage and easier handling.[4][6]
Reactivity in Suzuki-Miyaura Coupling Can be highly reactive but are susceptible to side reactions like protodeboronation, which can lead to lower and more variable yields, especially with sensitive substrates.[2][7]Often provide higher and more consistent yields, particularly with challenging substrates like heteroaromatics. They act as a source of the boronic acid, which is released in situ.[1][2][7]
Storage Often require storage under inert atmosphere and at low temperatures to minimize degradation.[8]Can be stored indefinitely at room temperature in air.[3][6]
Synthesis Synthesized through various methods, including the hydrolysis of boronate esters.Readily prepared from the corresponding boronic acids or their esters by treatment with potassium hydrogen fluoride (KHF₂).[9][10]

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The superior performance of potassium trifluoroborate salts is particularly evident in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[11] While boronic acids can be effective, their instability can lead to the formation of byproducts and necessitate the use of excess reagent to drive the reaction to completion. In contrast, trifluoroborate salts often provide cleaner reactions and higher yields, especially with substrates that are prone to decomposition under the reaction conditions.[2][7]

The trifluoroborate salt is believed to act as a reservoir for the active boronic acid, which is slowly released into the reaction mixture upon hydrolysis.[2][5][10] This slow-release mechanism can minimize side reactions by maintaining a low concentration of the reactive boronic acid.[5]

Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling of Heteroarylboron Reagents with Aryl Halides [1]

Heteroarylboron ReagentCoupling PartnerProductYield (%) with TrifluoroborateYield (%) with Boronic Acid (Representative)
Potassium furan-2-yltrifluoroborate4-Bromoacetophenone2-(4-Acetylphenyl)furan85Often lower and variable
Potassium thiophen-2-yltrifluoroborate1-Bromo-4-nitrobenzene2-(4-Nitrophenyl)thiophene92Often lower and variable
Potassium pyridin-3-yltrifluoroborate4-Chlorotoluene3-(p-Tolyl)pyridine78Often lower and variable

Note: Direct comparative yield data under identical conditions can be challenging to find in the literature, as researchers often opt for trifluoroborates when boronic acids are known to perform poorly.[1]

Stability: A Decisive Advantage for Trifluoroborate Salts

The enhanced stability of potassium trifluoroborate salts is a significant practical advantage in a research and development setting. Boronic acids, particularly heteroaryl boronic acids, are notoriously unstable and can undergo significant decomposition upon storage.[4][8]

Table 2: Stability Comparison

ParameterBoronic AcidsPotassium Trifluoroborate Salts
Benchtop Stability Unstable boronic acids like 2-furanboronic acid can show >95% decomposition after 15 days on the benchtop.[4]Generally crystalline, free-flowing solids that are stable to air and moisture, allowing for extended storage without degradation.[4] MIDA boronates, another stable derivative, show no detectable decomposition after ≥60 days.[4]
Thermal Stability Can decompose upon heating.[4] For example, boric acid itself undergoes a two-step decomposition process.[12][13]Highly thermally stable, with decomposition temperatures often exceeding 300°C for similar salts.[4]
Oxidative Stability Susceptible to oxidation, especially in the presence of reactive oxygen species.[4]Remarkably stable under strong oxidative conditions.[4] However, one study noted that replacing a boronic acid with a trifluoroborate salt did not replicate the oxidative stability of a specific boralactone.[14]

Experimental Protocols

Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid

This protocol is adapted from established procedures for the conversion of boronic acids to their trifluoroborate salts.[3][9]

Materials:

  • Phenylboronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Dissolve phenylboronic acid in methanol.

  • Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) to the stirring methanolic solution.

  • A white precipitate of potassium phenyltrifluoroborate will form.

  • Stir the mixture at room temperature for a designated period.

  • Collect the precipitate by filtration.

  • Wash the solid with a suitable solvent (e.g., cold methanol or diethyl ether) to remove impurities.

  • Dry the resulting white solid under vacuum to yield potassium phenyltrifluoroborate.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

The following is a general procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Boronic acid or potassium trifluoroborate salt (e.g., phenylboronic acid or potassium phenyltrifluoroborate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., toluene, dioxane, or DMF, often with a small amount of water)

Procedure:

  • To a reaction vessel, add the aryl halide, the boronic acid or trifluoroborate salt, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent(s).

  • Add the palladium catalyst (and ligand if necessary).

  • Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by a suitable method (e.g., column chromatography).

Visualizing the Chemistry: Workflows and Catalytic Cycles

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict key processes involving boronic acids and trifluoroborate salts.

G Synthesis of Potassium Trifluoroborate BoronicAcid Boronic Acid (R-B(OH)₂) Precipitation Precipitation BoronicAcid->Precipitation + KHF₂ in Solvent KHF2 Potassium Hydrogen Fluoride (KHF₂) KHF2->Precipitation Solvent Methanol/Water Solvent->Precipitation Trifluoroborate Potassium Trifluoroborate (K⁺[R-BF₃]⁻) Filtration Filtration & Drying Precipitation->Filtration FinalProduct Pure Trifluoroborate Salt Filtration->FinalProduct

Caption: A simplified workflow for the synthesis of a potassium trifluoroborate salt from a boronic acid.

G Comparative Stability Workflow cluster_boronic_acid Boronic Acid cluster_trifluoroborate Trifluoroborate Salt BoronicAcid Boronic Acid (R-B(OH)₂) Degradation Degradation Pathways BoronicAcid->Degradation Trifluoroborate Potassium Trifluoroborate (K⁺[R-BF₃]⁻) BoronicAcid->Trifluoroborate Conversion with KHF₂ Protodeboronation Protodeboronation Degradation->Protodeboronation Boroxine Boroxine Formation Degradation->Boroxine Oxidation Oxidation Degradation->Oxidation Stable Stable Trifluoroborate->Stable

Caption: Logical diagram illustrating the superior stability of trifluoroborate salts compared to boronic acids.

Suzuki_Miyaura_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product ArX R¹-X ArX->PdII_RX BoronReagent R²-B(OH)₂ BoronReagent->PdII_R1R2 Trifluoroborate K⁺[R²-BF₃]⁻ Trifluoroborate->BoronReagent Hydrolysis Base Base Base->PdII_R1R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, including the in situ generation of the boronic acid from a trifluoroborate salt.

Conclusion

For researchers and professionals in drug development and synthetic chemistry, potassium trifluoroborate salts offer a robust and often superior alternative to traditional boronic acids. Their enhanced stability simplifies handling and storage, while their performance in Suzuki-Miyaura cross-coupling reactions frequently leads to higher and more reproducible yields, particularly with challenging substrates. While the initial preparation of the trifluoroborate salt from the corresponding boronic acid adds an extra synthetic step, the benefits in terms of reliability, efficiency, and broader applicability often outweigh this initial investment, making them an invaluable tool in the modern synthetic chemist's arsenal.

References

A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling with Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and high efficiency.[1][2] The success of this transformation is critically dependent on the choice of the palladium catalyst system, particularly the ancillary ligand that coordinates to the palladium center. This guide provides an objective comparison of the performance of common palladium ligands for the Suzuki-Miyaura coupling of aryl boronic acids with aryl halides, supported by experimental data and detailed protocols.

The selection of an appropriate ligand is crucial as it influences key reaction parameters such as catalytic activity, stability, substrate scope, and reaction conditions.[3][4] The ideal ligand should promote the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] This guide focuses on two major classes of ligands that have demonstrated widespread utility: phosphine-based ligands and N-heterocyclic carbene (NHC) ligands.

Performance Comparison of Palladium Ligands

The efficiency of a palladium ligand in Suzuki-Miyaura coupling is typically evaluated based on several key metrics:

  • Yield (%) : The percentage of the desired product obtained.

  • Catalyst Loading (mol %) : The amount of palladium catalyst used relative to the limiting reagent. Lower catalyst loadings are more cost-effective and environmentally friendly.[6]

  • Reaction Time (h) : The time required to achieve a high yield of the product.

  • Turnover Number (TON) : The number of moles of product formed per mole of catalyst.

  • Turnover Frequency (TOF) : The turnover number per unit of time, indicating the catalyst's activity.

The following tables summarize the performance of various palladium ligands in the Suzuki-Miyaura coupling of different aryl halides with aryl boronic acids. The data has been compiled from various sources and is intended to provide a comparative overview. Direct comparisons should be made with caution as reaction conditions can vary.

Table 1: Coupling of Activated Aryl Chlorides (e.g., 4-Chloroacetophenone) with Phenylboronic Acid

Ligand/PrecatalystPd SourceBaseSolventTemp (°C)Cat. Loading (mol %)Time (h)Yield (%)Reference
Phosphine Ligands
SPhosPd₂(dba)₃Cs₂CO₃Dioxane1000.1568[7]
P(t-Bu)₃Pd₂(dba)₃K₃PO₄TolueneRT1.52495[8]
Buchwald Ligand MixPd(OAc)₂K₃PO₄n-Butanol60118>95[9]
Benzoferrocenyl PhosphinePd(OAc)₂K₃PO₄Toluene11011>95[7]
NHC Ligands
IPrPd(OAc)₂K₃PO₄Dioxane10011898[10]
PEPPSI-iPr-K₃PO₄t-Amyl Alcohol800.050.599[11]
(NHC-H)₂Pd₂Cl₆ (IPr)-K₃PO₄Dioxane800.51296

Table 2: Coupling of Unactivated Aryl Chlorides (e.g., Chlorobenzene) with Phenylboronic Acid

Ligand/PrecatalystPd SourceBaseSolventTemp (°C)Cat. Loading (mol %)Time (h)Yield (%)Reference
Phosphine Ligands
RuPhosPd₂(dba)₃K₃PO₄t-BuOH1000.52498[5]
XPhosPd(OAc)₂K₃PO₄Dioxane1000.1499[5]
NHC Ligands
IPrPd₂(dba)₃K₃PO₄Dioxane10011895[10]

Table 3: Coupling of Aryl Bromides (e.g., 4-Bromoanisole) with Phenylboronic Acid

Ligand/PrecatalystPd SourceBaseSolventTemp (°C)Cat. Loading (mol %)Time (h)Yield (%)Reference
Phosphine Ligands
PPh₃Pd(PPh₃)₄K₂CO₃Toluene8051290[1]
dppfPdCl₂(dppf)K₂CO₃THF6531295[1]
NHC Ligands
SIPrPd(OAc)₂KOtBuToluene11011297[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and comparison of catalytic systems.

  • Reaction Setup : In an array of reaction vials, add the aryl halide (1.0 mmol, 1.0 equiv), aryl boronic acid (1.2 mmol, 1.2 equiv), and the desired base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst/Ligand Addition : To each vial, add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the specific ligand to be screened (e.g., 0.02 mmol, 2 mol%).

  • Solvent Addition : Add the chosen solvent (e.g., dioxane, 2 mL) to each vial.

  • Inert Atmosphere : Seal the vials and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Reaction : Place the vials in a preheated reaction block or oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time.

  • Work-up and Analysis : After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The yield and purity are determined by techniques such as GC-MS or ¹H NMR.

  • Reaction Setup : A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (0.005 mmol, 1 mol% Pd), the Buchwald ligand (e.g., XPhos, 0.012 mmol, 1.2 mol%), the aryl chloride (1.0 mmol), the aryl boronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition : The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., dioxane, 3 mL) is added via syringe.

  • Reaction : The mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time.

  • Work-up : The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (Ar'B(OH)₂) PdII->Transmetal Ar'B(OH)₂ Base DiarylPd Ar-Pd(II)-Ar'(L_n) Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow start Start: Define Substrates (Aryl Halide & Aryl Boronic Acid) setup Prepare Reaction Array: - Substrates - Base - Solvent start->setup add_catalyst Add Pd Source and Ligand Library setup->add_catalyst react Run Reactions under Controlled Conditions (Temperature, Time) add_catalyst->react analysis Quench and Analyze (GC, HPLC, NMR) react->analysis data Compare Results: - Yield - Selectivity analysis->data optimize Identify Optimal Ligand and Conditions data->optimize

Caption: A typical experimental workflow for palladium ligand screening.

References

A Comparative Kinetic Analysis of Suzuki-Miyaura, Stille, and Negishi Reactions for the Coupling of Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals and functional materials. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura, Stille, and Negishi reactions are preeminent. However, the kinetic performance of these reactions can vary significantly, especially when employing electronically challenging substrates such as electron-deficient boronic acids and their analogues. This guide provides a comparative analysis of the kinetics of these three key reactions, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal catalytic system for their synthetic needs.

Performance Comparison: A Kinetic Perspective

The rate of a cross-coupling reaction is critically influenced by the electronic nature of the coupling partners. For electron-deficient arylboronic acids, the reduced nucleophilicity of the organic moiety can significantly slow down the transmetalation step, which is often the rate-determining step in the catalytic cycle. The following tables summarize available quantitative and qualitative data to compare the performance of Suzuki-Miyaura, Stille, and Negishi couplings with electron-deficient substrates.

Table 1: Quantitative Yield Comparison of Cross-Coupling Reactions with an Electron-Deficient Substrate

Coupling ReactionAryl HalideOrganometallic ReagentCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura 1-bromo-4-nitrobenzene4-nitrophenylboronic acidPd(PPh₃)₄Toluene/H₂OK₂CO₃10012~70-80%
Stille 1-bromo-4-nitrobenzene4-nitrophenyltributylstannanePd(PPh₃)₄Toluene-1008~85-95%
Negishi 1-bromo-4-nitrobenzene4-nitrophenylzinc chloridePd(dppf)Cl₂THF-604>90%*

*Note: Yields are approximate and compiled from various sources for illustrative purposes. Direct comparative studies under identical conditions are limited. The Negishi reaction often exhibits faster rates and higher yields with electron-deficient aryl halides.

Table 2: Qualitative Kinetic Comparison of Key Catalytic Steps

ReactionOxidative AdditionTransmetalation with Electron-Deficient ReagentReductive EliminationOverall Rate with Electron-Deficient Substrates
Suzuki-Miyaura Generally fastOften rate-limiting; slowed by electron-withdrawing groups on the boronic acid.Generally fastModerate to Slow
Stille Generally fastGenerally faster than Suzuki-Miyaura; less sensitive to electronic effects of the tin reagent.Generally fastModerate to Fast
Negishi Generally fastTypically very fast due to the high nucleophilicity of organozinc reagents.Generally fastFast

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis requires careful experimental design and monitoring. The following are generalized protocols for studying the kinetics of Suzuki-Miyaura, Stille, and Negishi reactions using common analytical techniques.

Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Reaction by GC-MS

1. Materials:

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Electron-deficient boronic acid (e.g., 4-cyanophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Internal standard (e.g., dodecane)

  • Degassed solvent (e.g., Toluene/H₂O 9:1)

2. Reaction Setup:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4-cyanophenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the internal standard (0.5 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (10 mL) via syringe.

  • Stir the mixture at the desired reaction temperature (e.g., 80 °C).

3. Kinetic Monitoring:

  • At timed intervals (e.g., 0, 5, 10, 20, 30, 60, 120 min), withdraw an aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.

  • Immediately quench the aliquot in a vial containing diethyl ether (1 mL) and a small amount of water.

  • Vortex the vial and pass the organic layer through a small plug of silica gel to remove the catalyst and inorganic salts.

  • Analyze the sample by GC-MS to determine the concentration of the starting material and product relative to the internal standard.

4. Data Analysis:

  • Plot the concentration of the product versus time to obtain the reaction profile.

  • Determine the initial reaction rate from the initial slope of the curve.

  • By varying the initial concentrations of the reactants, the reaction order with respect to each component can be determined.

Protocol 2: In-situ Monitoring of a Stille Reaction by ³¹P NMR Spectroscopy

1. Materials:

  • Aryl halide (e.g., 4-iodoanisole)

  • Electron-deficient organostannane (e.g., tributyl(4-cyanophenyl)stannane)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., P(o-tol)₃)

  • Deuterated solvent (e.g., Toluene-d₈)

2. Reaction Setup:

  • In an NMR tube, dissolve the aryl halide (0.1 mmol), Pd₂(dba)₃ (0.0025 mmol), and P(o-tol)₃ (0.01 mmol) in the deuterated solvent (0.5 mL) under an inert atmosphere.

  • Acquire an initial ³¹P NMR spectrum to identify the catalyst resting state.

3. Kinetic Monitoring:

  • Inject the organostannane (0.12 mmol) into the NMR tube at the desired temperature.

  • Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals.

  • Monitor the disappearance of the catalyst resting state signal and the appearance of any new phosphorus-containing species.

4. Data Analysis:

  • Integrate the relevant signals in the ³¹P NMR spectra to determine the relative concentrations of the different catalyst species over time.

  • This data can provide insights into the rate of the elementary steps of the catalytic cycle, such as oxidative addition and transmetalation.

Protocol 3: In-situ Monitoring of a Negishi Reaction by IR Spectroscopy

1. Materials:

  • Aryl halide (e.g., 4-chlorobenzonitrile)

  • Electron-deficient organozinc reagent (e.g., 4-cyanophenylzinc chloride, prepared in situ)

  • Palladium catalyst (e.g., Pd(dba)₂)

  • Ligand (e.g., SPhos)

  • Anhydrous solvent (e.g., THF)

2. Reaction Setup:

  • Set up a reaction vessel equipped with an in-situ IR probe (e.g., ReactIR).

  • To the vessel, add the aryl halide (1.0 mmol), the palladium catalyst (0.01 mmol), and the ligand (0.012 mmol) in the anhydrous solvent (10 mL) under an inert atmosphere.

  • Begin collecting IR spectra.

3. Kinetic Monitoring:

  • Add the organozinc reagent (1.2 mmol) to the reaction mixture.

  • Monitor the reaction in real-time by tracking the disappearance of the C-X stretching band of the aryl halide and the appearance of a characteristic band for the biaryl product.

4. Data Analysis:

  • The change in absorbance of the characteristic IR bands over time can be correlated to the concentration of the reactants and products.

  • This allows for the determination of the reaction rate and the investigation of the influence of reaction parameters on the kinetics.

Visualizing the Reaction Pathways

To better understand the mechanistic intricacies of these cross-coupling reactions, the following diagrams, generated using the DOT language, illustrate the key catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Ar-X OA Oxidative Addition (Ar-X) PdII_Ar Ar-Pd(II)-Ar'(L₂) PdII->PdII_Ar Ar'-B(OH)₂ / Base TM Transmetalation (Ar'-B(OR)₂) Base Base Base->PdII_Ar PdII_Ar->Pd0 Ar-Ar' Product Ar-Ar' PdII_Ar->Product RE Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Stille_Negishi_Catalytic_Cycle cluster_stille Stille Coupling cluster_negishi Negishi Coupling Pd0_S Pd(0)L₂ PdII_S Ar-Pd(II)-X(L₂) Pd0_S->PdII_S Ar-X OA_S Oxidative Addition (Ar-X) PdII_Ar_S Ar-Pd(II)-Ar'(L₂) PdII_S->PdII_Ar_S Ar'-SnR₃ TM_S Transmetalation (Ar'-SnR₃) PdII_Ar_S->Pd0_S Ar-Ar' Product_S Ar-Ar' PdII_Ar_S->Product_S RE_S Reductive Elimination Pd0_N Pd(0)L₂ PdII_N Ar-Pd(II)-X(L₂) Pd0_N->PdII_N Ar-X OA_N Oxidative Addition (Ar-X) PdII_Ar_N Ar-Pd(II)-Ar'(L₂) PdII_N->PdII_Ar_N Ar'-ZnX TM_N Transmetalation (Ar'-ZnX) PdII_Ar_N->Pd0_N Ar-Ar' Product_N Ar-Ar' PdII_Ar_N->Product_N RE_N Reductive Elimination

Caption: Catalytic cycles of the Stille and Negishi reactions.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Solvent, Catalyst setup->reagents monitor Reaction Monitoring (e.g., GC, HPLC, NMR, IR) reagents->monitor quench Quench Reaction monitor->quench workup Aqueous Workup & Extraction quench->workup purify Purification (e.g., Chromatography) workup->purify analyze Product Characterization purify->analyze end End analyze->end

Caption: General experimental workflow for kinetic studies.

Conclusion

The choice between Suzuki-Miyaura, Stille, and Negishi couplings for reactions involving electron-deficient boronic acids and their analogues is a nuanced decision that depends on a variety of factors including reaction kinetics, functional group tolerance, and the toxicity of the reagents. While the Suzuki-Miyaura reaction is often favored for its operational simplicity and the low toxicity of boronic acids, its kinetics can be sluggish with electron-deficient partners. In such cases, the Stille and particularly the Negishi coupling often provide faster reaction rates and higher yields. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the foundational knowledge to make informed decisions and to design robust and efficient C-C bond-forming reactions.

A Researcher's Guide to Purity Analysis of Boronic Acids: A Comparative Overview of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of boronic acids is a critical parameter that directly influences reaction yields, impurity profiles, and the overall quality of active pharmaceutical ingredients (APIs). Boronic acids and their derivatives are fundamental building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their inherent chemical nature presents unique analytical challenges, including the propensity to form cyclic trimeric anhydrides (boroxines) and susceptibility to hydrolysis.

This guide provides an objective comparison of the most prevalent analytical techniques for determining the purity of boronic acids. We will delve into the principles, performance, and practical considerations of each method, supported by experimental data and detailed protocols to aid in selecting the most appropriate strategy for your specific analytical needs.

Key Impurities in Boronic Acids

Before assessing purity, it is crucial to understand the common impurities that may be present:

  • Boroxines (Boronic Anhydrides): These are cyclic trimers formed by the dehydration of three boronic acid molecules. Boroxine formation is a reversible equilibrium, often influenced by solvent and water content.[1] They can be detected by mass spectrometry as higher molecular weight species or by NMR, where their presence may cause broadened or complex signals.[2]

  • Starting Materials and Reagents: Residual materials from the synthetic process.

  • By-products and Degradants: Impurities formed from side reactions or degradation, such as hydrolysis or oxidation.[2]

  • Water Content: Moisture can significantly impact the stability and reactivity of boronic acids.

Head-to-Head Comparison of Core Analytical Techniques

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for absolute quantification, trace impurity profiling, or structural confirmation. The most powerful and commonly employed techniques are Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct quantification based on the proportionality between the integral of a resonance signal and the number of corresponding nuclei.[3]Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase.[3]Separation based on volatility, followed by mass-to-charge ratio analysis.[4]
Primary/Secondary Primary ratio method; can determine absolute purity using a certified internal standard without needing a reference standard of the analyte itself.[3]Secondary method that requires a reference standard of the analyte for accurate quantification.[3]Secondary method requiring a reference standard and often derivatization.[5]
Selectivity Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap in complex mixtures.[3]High selectivity for separating structurally similar impurities and non-volatile compounds.[3][5]High resolution and sensitivity, particularly for volatile impurities.[5]
Sensitivity Typically lower sensitivity than HPLC, but can be enhanced with high-field instruments.[3]Generally offers higher sensitivity, making it suitable for trace impurity analysis.[3]Excellent sensitivity, often in the parts-per-million (ppm) range, especially when coupled with MS.[6]
Key Advantage Provides an absolute purity value and can directly quantify impurities like boroxines without specific reference standards.[7]Highly versatile, robust, and suitable for high-throughput screening in quality control environments.[3][5]Provides definitive structural information for volatile impurities.[8]
Key Limitation Lower throughput and sensitivity compared to chromatographic methods.[3]Purity calculations based on area percent can be inaccurate if impurities have different response factors (e.g., UV absorbance).[7] Potential for on-column degradation.[4]Requires derivatization for non-volatile and polar boronic acids, which adds a step and can introduce variability.[4][5][8]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of analyte concentration and purity. Because the integrated signal area of a nucleus (typically ¹H) is directly proportional to the number of nuclei, qNMR can determine the absolute purity of a boronic acid by comparing its signal integral to that of a certified internal standard of known purity.[7]

Quantitative Performance
Parameter¹H qNMR ¹¹B qNMR
Accuracy High, provides absolute purity.[7]Good, provides structural information on the boron atom's environment.[9]
Precision (RSD) Excellent, typically low Relative Standard Deviation (RSD).[7]Good, dependent on instrument and acquisition parameters.
Limit of Detection (LOD) Lower sensitivity than HPLC.[3]0.02% w/w for boric acid in some matrices.[10]
Limit of Quantification (LOQ) Higher than HPLC.[3]0.04% w/w for boric acid in some matrices.[10]
Linearity (R²) Excellent (>0.99).[10]Excellent (>0.99).[10]
Experimental Protocol: ¹H qNMR for Purity Determination

This protocol describes the use of ¹H qNMR with an internal standard to determine the purity of a boronic acid sample.[3]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the boronic acid sample into a vial.

    • Accurately weigh a similar mass of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds.[3]

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz or higher, equipped with a high-precision probe.[3]

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): Set to ≥ 5 times the longest T₁ relaxation time of the protons of interest (both analyte and standard). This is typically 30-60 seconds to ensure full signal relaxation for accurate integration.[3]

    • Number of Scans: 16 or more, to achieve a signal-to-noise ratio >150 for the signals being integrated.[3]

    • Temperature: Maintain a constant temperature, e.g., 298 K.[3]

  • Data Analysis:

    • Identify well-resolved, non-overlapping signals for both the boronic acid and the internal standard.

    • Carefully integrate the selected signals.

    • Calculate the purity of the boronic acid using the following formula:

    Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Puritystd = Purity of the internal standard

Workflow for qNMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Accurately weigh boronic acid sample p2 Accurately weigh certified internal standard p1->p2 p3 Dissolve mixture in deuterated solvent (e.g., DMSO-d6) p2->p3 a1 Transfer to NMR tube p3->a1 a2 Acquire 1H NMR spectrum (e.g., 400 MHz) with long relaxation delay (d1) a1->a2 d1 Process spectrum (phase and baseline correction) a2->d1 d2 Integrate selected signals (analyte and standard) d1->d2 d3 Calculate absolute purity using the qNMR formula d2->d3

Workflow for qNMR purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry. It separates components of a mixture based on their affinity for a stationary phase while being carried by a liquid mobile phase. For boronic acids, reversed-phase HPLC (RP-HPLC) is the most common approach.

Quantitative Performance
ParameterUPLC-ESI-MS [9][11]HPLC with Post-Column Derivatization (Alizarin) [9]LC-MS/MS [9][12]
Limit of Detection (LOD) 0.1 µg1.2 ng (1 µM)ng/mL levels
Limit of Quantification (LOQ) 1.0 µgNot specified1 ng/mL (0.05 ppm)
Linearity (R²) 0.98Not specified>0.99
Recovery 97.1% - 105.7%Not specified80% - 120%
Precision (RSD) < 2.0%Not specifiedNot specified
Experimental Protocol: RP-HPLC-UV for Purity Analysis

This protocol describes a general-purpose RP-HPLC method for the separation and quantification of a boronic acid and its impurities.[3][8]

  • Instrumentation and Conditions:

    • System: HPLC or UPLC system with a UV-Vis detector, pump, and autosampler.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase A: 10 mM Ammonium acetate in water or 0.1% Formic acid in water.[9]

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient: A suitable gradient to separate the compounds of interest (e.g., 5% B to 95% B over 10-15 minutes).

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[8]

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 230 nm).[8]

    • Injection Volume: 10 µL.[8]

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve the boronic acid reference standard in a suitable diluent (e.g., 50:50 acetonitrile/water) to a known concentration (e.g., 100 µg/mL).[3]

    • Sample Solution: Prepare the boronic acid sample in the same manner and at approximately the same concentration as the standard solution.[3]

  • Data Analysis:

    • Inject the standard and sample solutions.

    • Identify the main peak corresponding to the boronic acid.

    • Purity is typically calculated using the area percentage method:

    Purity (%) = (Areamain peak / Areatotal) × 100

    Note: This method assumes that all components have a similar response factor at the detection wavelength. For higher accuracy, relative response factors for known impurities should be determined.

Workflow for HPLC Analysis

G cluster_prep Sample Preparation cluster_run Chromatographic Run cluster_proc Data Processing p1 Prepare mobile phases (e.g., A: aq. buffer, B: Acetonitrile) p2 Prepare sample and reference standard solutions at a known concentration r2 Inject sample/standard p2->r2 r1 Equilibrate HPLC system and C18 column r1->r2 r3 Run gradient separation r2->r3 d1 Detect analytes via UV or MS detector r3->d1 d2 Integrate peak areas in the chromatogram d1->d2 d3 Calculate purity based on area percent or against a reference standard d2->d3

A general workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar and non-volatile nature of boronic acids, GC analysis is only feasible after a derivatization step that converts them into more volatile and thermally stable analogues (e.g., silyl esters).[5] While this adds complexity, the high resolution of GC and the structural information from MS make it a powerful tool for impurity identification.

Experimental Protocol: GC-MS with Silylation

This protocol outlines a typical derivatization and analysis procedure for a boronic acid.[5]

  • Derivatization (Silylation):

    • Accurately weigh approximately 1-2 mg of the boronic acid sample into a GC vial.

    • Add 500 µL of an anhydrous solvent (e.g., pyridine, acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

    • Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.[5]

  • Instrumentation and Conditions:

    • System: GC system coupled to a Mass Spectrometer.

    • Column: A low- to mid-polarity column (e.g., DB-5ms).

    • Injection: 1 µL, split mode.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[9]

    • MS System:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

      • Mass Range: m/z 40 - 550.[9]

  • Data Analysis:

    • Identify the peak for the derivatized boronic acid based on its retention time and mass spectrum.

    • Identify impurity peaks and use their mass spectra to aid in structural elucidation.

    • Calculate purity based on the area percentage of the main peak.

Workflow for GC-MS Analysis

G cluster_prep Sample Preparation cluster_run GC-MS Analysis cluster_proc Data Processing p1 Weigh sample into GC vial p2 Add anhydrous solvent and derivatizing agent (e.g., BSTFA) p1->p2 p3 Seal and heat vial (e.g., 70°C for 30 min) p2->p3 r1 Inject derivatized sample into GC-MS p3->r1 r2 Separate components using temperature program r1->r2 r3 Detect and fragment ions in the mass spectrometer r2->r3 d1 Analyze chromatogram and mass spectra r3->d1 d2 Identify main component and impurities d1->d2 d3 Calculate purity (area percent) d2->d3

GC-MS analysis workflow with derivatization.

Karl Fischer Titration for Water Content

Karl Fischer (KF) titration is the gold standard for determining water content.[13] It is a highly specific and accurate method that is crucial for characterizing boronic acids, as moisture can promote the formation of boroxines or cause hydrolysis of boronate esters.[14] The method can be either volumetric, for higher water content (>1%), or coulometric, for trace levels.[15]

Experimental Protocol: Volumetric Karl Fischer Titration
  • System Preparation:

    • Add a suitable KF solvent (e.g., methanol) to the titration vessel.

    • Titrate the solvent to a dry endpoint with the Karl Fischer titrant to eliminate any residual moisture.

  • Titer Determination:

    • Accurately add a known amount of a water standard (e.g., sodium tartrate dihydrate) to the conditioned vessel.

    • Titrate to the endpoint.

    • The titrant concentration, or "titer" (mg H₂O / mL titrant), is calculated. This should be done regularly as the titer is not stable.[16]

  • Sample Analysis:

    • Accurately weigh and add the boronic acid sample directly into the titration vessel.

    • The sample is stirred to dissolve, and the titration begins automatically.

    • The volume of titrant consumed is used to calculate the water content.[17]

Workflow for Karl Fischer Titration

G s1 Prepare KF Titrator: Add solvent to vessel s2 Pre-titrate solvent to a dry endpoint s1->s2 s3 Determine titrant titer using a water standard s2->s3 s4 Accurately add boronic acid sample to the vessel s3->s4 s5 Titrate sample to the electrometric endpoint s4->s5 s6 Calculate water content based on titrant volume and titer s5->s6

Workflow for water content determination by KF titration.

Method Selection Guide

Choosing the right analytical technique requires balancing the need for accuracy, sensitivity, and throughput against practical considerations like sample properties and available instrumentation.

G start Start: Determine Purity of Boronic Acid q1 Need absolute purity value without an analyte-specific reference standard? start->q1 q2 Primary goal is trace impurity detection (<0.1%)? q1->q2 No res_qnmr Use Quantitative NMR (qNMR) q1->res_qnmr Yes q3 Are impurities volatile or need structural confirmation? q2->q3 No res_hplc Use HPLC-UV or LC-MS q2->res_hplc Yes q4 Need routine QC with high throughput? q3->q4 No res_gcms Use GC-MS (with derivatization) q3->res_gcms Yes q4->res_hplc Yes res_kf Also perform Karl Fischer Titration for water content q4->res_kf End res_qnmr->res_kf res_hplc->res_kf res_gcms->res_kf

Decision tree for selecting an analytical method.

Conclusion

No single method is sufficient for the complete characterization of boronic acid purity. A multi-faceted approach is often the most robust strategy.

  • qNMR stands out as a primary method for determining absolute purity and for identifying and quantifying major components, including the challenging boroxine impurities, without the need for specific reference standards.[3][7]

  • HPLC , particularly when coupled with MS, is the workhorse for impurity profiling, offering high sensitivity and throughput for quality control environments.[3][11]

  • GC-MS serves as a powerful tool for identifying volatile impurities, provided that a reliable derivatization protocol is established.[5]

  • Karl Fischer titration is an indispensable and specific method for quantifying water content, a critical parameter for the stability of boronic acids.[16]

By understanding the strengths and limitations of each technique, researchers can develop a comprehensive analytical strategy to ensure the quality, consistency, and reliability of their boronic acids, ultimately contributing to more robust and reproducible scientific outcomes.

References

A Comparative Guide to Boronic Acid Derivatives: Enhancing Stability and Reactivity in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid derivative is a critical decision that profoundly impacts the efficiency, reproducibility, and scalability of synthetic routes. This guide provides an objective comparison of commonly employed boronic acid derivatives, focusing on their stability and reactivity profiles. Experimental data is presented to support these comparisons, alongside detailed protocols for key evaluative experiments.

Boronic acids are indispensable reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of free boronic acids—their propensity for protodeboronation, oxidation, and formation of cyclic boroxine anhydrides—can compromise shelf-life and reaction yields.[1][2] To mitigate these challenges, a variety of derivatives have been developed, each offering a unique balance of enhanced stability and controlled reactivity. This guide will focus on a comparative analysis of boronic acids and their prominent derivatives: boronic acid pinacol esters (BPin), N-methyliminodiacetic acid (MIDA) boronates, and potassium organotrifluoroborates (BF₃K).

The Stability-Reactivity Trade-Off: A Comparative Overview

The utility of a boronic acid derivative is often dictated by a fundamental trade-off between its stability and reactivity. Generally, more stable derivatives exhibit attenuated reactivity in cross-coupling reactions. The ideal derivative for a given application will depend on the specific demands of the synthetic sequence, such as the need for purification via chromatography, long-term storage, or tolerance to a range of reaction conditions.

Benchtop and Hydrolytic Stability

The stability of boronic acid derivatives is a crucial factor for their practical application. MIDA boronates are exceptionally stable, often indefinitely, to air and moisture and are compatible with silica gel chromatography.[3][4][5] Potassium organotrifluoroborates also exhibit high stability in air and moisture.[1][6] In contrast, boronic acid pinacol esters (BPin) are more stable than their parent boronic acids but remain susceptible to hydrolysis.[7][8][9][10] Free boronic acids are the least stable, readily undergoing decomposition.[1][2]

Derivative ClassPhysical FormBenchtop StabilityHydrolytic StabilityChromatographic Stability (Silica Gel)
Boronic Acid Often crystalline solids, but can be amorphousLow; prone to boroxine formation and protodeboronation[1]Low; susceptible to protodeboronation[11]Generally unstable
BPin Ester Often crystalline solids or oilsModerate; more stable than boronic acids but can hydrolyze[2][7]Moderate; susceptible to hydrolysis under acidic or basic conditions[8][10]Generally stable, but can degrade on silica[12]
MIDA Boronate Crystalline, free-flowing solidsHigh; indefinitely stable at room temperature[3][4]High; stable under neutral conditions, deprotection requires specific basic conditions[4][5]High; universally compatible with silica gel chromatography[5]
Trifluoroborate (BF₃K) Crystalline, free-flowing solidsHigh; indefinitely stable to air and moisture[1][6]High; hydrolysis to boronic acid is slow and can be controlled[13]Not compatible with standard silica gel chromatography
Oxidative Stability

The boron-carbon bond is susceptible to oxidation. Recent studies have introduced new derivatives designed to enhance oxidative stability. For instance, boralactones, where an intramolecular coordination from a pendant carboxyl group protects the boron center, have shown a 10,000-fold increase in resistance to oxidation compared to phenylboronic acid.[14]

DerivativeRelative Oxidative StabilityKey Feature
Phenylboronic Acid (PBA)BaselineSusceptible to oxidation by reactive oxygen species[14]
Boralactone (BOL)~10,000x higher than PBAIntramolecular carboxylate ligation to boron[14]

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, and the choice of boronic acid derivative directly influences the kinetics and overall success of the coupling. Generally, the reactivity trend is inversely proportional to the stability of the derivative.

Free boronic acids are typically the most reactive species in the transmetalation step of the catalytic cycle.[1][2][15] Boronic esters, such as BPin, often exhibit slower reaction rates, and it is a topic of ongoing research whether they undergo direct transmetalation or require prior hydrolysis to the boronic acid.[2][6] MIDA boronates and trifluoroborates act as "slow-release" sources of the active boronic acid under specific reaction conditions, which can be advantageous in minimizing side reactions of unstable boronic acids.[13]

The following table summarizes the relative reactivity of different boron reagents in the transmetalation step of the Suzuki-Miyaura reaction, with rates relative to the corresponding boronic acid.

Boron ReagentRelative Rate of Transmetalation (vs. Boronic Acid)Notes
Arylboronic acid1.00Baseline reactivity.[6]
Glycol boronic ester~23Significantly faster transmetalation.[6]
Catechol boronic ester~5.0Faster transmetalation.[6]
Boroxine~9.33Faster transmetalation.[6]
MIDA BoronateSlower (controlled release)Acts as a protected form, slowly releases boronic acid under basic conditions.
Trifluoroborate (BF₃K)Slower (controlled release)Requires hydrolysis to the active boronic acid for transmetalation.[13]

Experimental Protocols

Reproducible and comparable data are essential for the rational selection of boronic acid derivatives. Below are detailed methodologies for assessing stability and reactivity.

Protocol 1: Assessment of Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol allows for the quantitative determination of the hydrolytic stability of a boronic acid derivative.

Materials:

  • Boronic acid derivative of interest

  • Deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃)

  • Deuterated water (D₂O)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the boronic acid derivative and the internal standard in the deuterated solvent of choice at a known concentration (e.g., 10 mM).

  • Transfer a precise volume of the stock solution (e.g., 0.5 mL) into an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial ratio of the analyte to the internal standard.

  • Add a specific volume of D₂O to the NMR tube to initiate hydrolysis. The amount of D₂O can be varied to study the effect of water concentration.

  • Acquire ¹H NMR spectra at regular time intervals (e.g., every hour for 24 hours).

  • Integrate the signals corresponding to the boronic acid derivative and the internal standard at each time point.

  • Calculate the percentage of the remaining boronic acid derivative at each time point relative to the initial amount.

  • Plot the percentage of the remaining derivative as a function of time to determine the rate of hydrolysis and the half-life (t₁/₂) of the compound under the tested conditions.

Protocol 2: Comparative Reactivity in a Standardized Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a framework for comparing the reactivity of different boronic acid derivatives under identical reaction conditions.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Boronic acid derivative (e.g., phenylboronic acid, phenylboronic acid pinacol ester, phenyl MIDA boronate, potassium phenyltrifluoroborate, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Water 4:1, 5 mL)

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

  • Reaction vials, stir bars, heating block

  • Analytical instrument (GC or HPLC)

Procedure:

  • To a reaction vial equipped with a stir bar, add the aryl halide, the boronic acid derivative, the palladium catalyst, and the base.

  • Add the solvent system and the internal standard.

  • Seal the vial and place it in a preheated heating block at a specific temperature (e.g., 90 °C).

  • Stir the reaction mixture vigorously.

  • At specified time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by GC or HPLC to determine the yield of the biaryl product relative to the internal standard.

  • Plot the product yield as a function of time for each boronic acid derivative to compare their reaction rates and final yields.

Visualizing Key Concepts and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OH(L2) Ar-Pd(II)-OH(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OH(L2) Base Ar-Pd(II)-OH(L2)->Pd(0)L2 Reductive Elimination Product (Ar-R) Product (Ar-R) Ar-Pd(II)-OH(L2)->Product (Ar-R) Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-OH(L2) Transmetalation R-X R-X R-X->Ar-Pd(II)-X(L2) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Weigh Boronic Acid Derivative and Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire Initial Spectrum (t=0) C->D E Add D2O to Initiate Hydrolysis D->E F Acquire Spectra at Regular Time Intervals E->F G Integrate Analyte and Standard Peaks F->G H Calculate % Remaining Derivative G->H I Plot % Remaining vs. Time and Determine Half-Life H->I

Caption: Experimental workflow for hydrolytic stability assessment using NMR.

Boronic_Acid_Derivatives Boronic Acid\n(R-B(OH)2) Boronic Acid (R-B(OH)2) BPin Ester BPin Ester Boronic Acid\n(R-B(OH)2)->BPin Ester + Pinacol - H2O MIDA Boronate MIDA Boronate Boronic Acid\n(R-B(OH)2)->MIDA Boronate + MIDA - H2O Trifluoroborate (BF3K) Trifluoroborate (BF3K) Boronic Acid\n(R-B(OH)2)->Trifluoroborate (BF3K) + KHF2 BPin Ester->Boronic Acid\n(R-B(OH)2) + H2O (Hydrolysis) MIDA Boronate->Boronic Acid\n(R-B(OH)2) + aq. Base (Slow Release) Trifluoroborate (BF3K)->Boronic Acid\n(R-B(OH)2) + H2O/Base (Slow Release)

Caption: Relationship and interconversion of common boronic acid derivatives.

Conclusion

The judicious selection of a boronic acid derivative is paramount for the successful execution of modern synthetic strategies. While free boronic acids offer high reactivity, their inherent instability often necessitates the use of more robust derivatives. Pinacol esters provide a moderate increase in stability, making them suitable for many applications. For syntheses requiring exceptional stability, chromatographic purification, and controlled reactivity, MIDA boronates are an excellent choice. Potassium organotrifluoroborates also offer high stability and serve as valuable slow-release precursors. By understanding the stability and reactivity profiles of these derivatives and employing standardized protocols for their evaluation, researchers can optimize their synthetic endeavors, leading to more efficient and reliable outcomes in drug discovery and materials science.

References

Safety Operating Guide

Proper Disposal of (3-(Methoxycarbamoyl)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (3-(Methoxycarbamoyl)phenyl)boronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

This compound , like other boronic acid derivatives, should be handled as hazardous waste.[1][2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][3]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).[1][2][3] All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][2][3]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye ProtectionChemical safety goggles or a face shield.[1][2]
Hand ProtectionNitrile or neoprene gloves. Double gloving may be considered.[1][2]
Body ProtectionA lab coat that fully covers the arms and is fastened in the front.[1][2][3]
FootwearClosed-toe shoes.[1]

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be managed as hazardous waste.

  • Waste Segregation and Collection :

    • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]

    • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1]

  • Solid Waste Disposal :

    • Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in the designated solid hazardous waste container.

  • Liquid Waste Disposal :

    • Solutions containing this compound should be collected in a designated liquid hazardous waste container.

    • Use a funnel to prevent spills when transferring liquid waste.[2]

  • Decontamination of Empty Containers :

    • Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the experiment). The first rinsate must be collected and disposed of as liquid hazardous waste.[3]

    • Secondary Decontamination : For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt. This can be followed by a water rinse. All rinsates from the decontamination process should be collected as liquid hazardous waste.[1]

    • Final Disposal of Container : After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[3]

  • Spill Management :

    • Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.[2]

    • Containment : For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand. For solid spills, cover with a plastic sheet to minimize dust.[2][4]

    • Collection : Carefully collect the absorbed material or spilled solid and place it into a sealed, labeled hazardous waste container.[2]

    • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[2]

    • Reporting : Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[2]

  • Waste Storage and Pickup :

    • Store sealed and labeled waste containers in a designated satellite accumulation area.[1][2]

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.[1][2]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste_collection Waste Collection cluster_disposal_path Disposal Path cluster_final_disposal Final Disposal cluster_decon Decontamination A Wear Appropriate PPE C Segregate Solid and Liquid Waste A->C B Work in a Chemical Fume Hood B->C E Solid Waste (Gloves, Paper, etc.) C->E F Liquid Waste (Solutions) C->F G Empty Containers C->G D Use Labeled, Compatible Waste Containers H Store in Designated Satellite Accumulation Area E->H F->H G1 Triple Rinse with Appropriate Solvent G->G1 Decontaminate I Arrange for Hazardous Waste Pickup with EHS H->I G2 Collect Rinsate as Hazardous Waste G1->G2 G2->F

References

Personal protective equipment for handling (3-(Methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (3-(Methoxycarbamoyl)phenyl)boronic acid was located. The following safety recommendations are based on the general hazards associated with boronic acids and data from SDSs of structurally similar compounds. It is imperative to handle this compound with caution and adhere to the principle of "As Low As Reasonably Practicable" (ALARP) for all exposures.

Researchers and drug development professionals handling this compound must prioritize safety by utilizing appropriate personal protective equipment (PPE) and following established handling and disposal protocols. Boronic acids as a class of compounds can present various hazards, including skin and eye irritation, respiratory tract irritation, and potential acute toxicity if ingested.[1][2]

Recommended Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following PPE is essential. The level of protection may be adjusted based on the specific laboratory operation and a thorough risk assessment.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[1][3][4]Nitrile gloves (double-gloving recommended).[4][5]Laboratory coat.[1][4]N95 or P95 dust mask/respirator if not handled in a fume hood.[2]
Dissolving and Solution Handling Chemical splash goggles.[1][3]Nitrile gloves.[4]Laboratory coat.[1][4]Work in a certified chemical fume hood.[4]
Running Reactions and Transfers Chemical splash goggles.[1][3]Nitrile gloves.[4]Laboratory coat.[1][4]Work in a certified chemical fume hood.[4]
Spill Cleanup Chemical splash goggles and face shield.[6]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or coveralls over a lab coat.[7]Air-purifying respirator with appropriate cartridges for organic vapors and particulates.[7]

Experimental Protocols: Donning, Doffing, and Disposal of PPE

Proper procedure in putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Sequence:

  • Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.

  • Mask/Respirator: If required, place the respirator over your nose and mouth, and adjust the straps for a secure fit. Perform a seal check.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.[5]

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior. Place it in a designated laundry receptacle or disposal bag.

  • Goggles/Face Shield: Remove eye protection from the back to the front.

  • Mask/Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan:

  • Solid Waste: Dispose of contaminated solid waste, such as weighing paper, pipette tips, and gloves, in a designated hazardous waste container that is clearly labeled.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container for disposal by the institution's environmental health and safety department.[1][8] Do not pour boronic acid waste down the drain unless explicitly permitted by local regulations and after appropriate neutralization.[9][10][11]

Logical Relationship for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal Start Start: Handling this compound AssessTask Assess the Task (e.g., Weighing, Dissolving, Spill) Start->AssessTask BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses AssessTask->BasePPE All Tasks Goggles Upgrade to Chemical Splash Goggles AssessTask->Goggles Liquid Handling or Risk of Splash DoubleGloves Consider Double Gloving AssessTask->DoubleGloves High Concentration or Prolonged Handling FumeHood Work in a Fume Hood AssessTask->FumeHood Handling Volatile Solutions or Generating Dust Respirator Add Respiratory Protection (e.g., N95 Respirator) AssessTask->Respirator Weighing outside of a fume hood FullProtection Full Spill Response PPE: - Chemical Goggles & Face Shield - Heavy-Duty Gloves - Chemical-Resistant Apron - Respirator AssessTask->FullProtection Spill Cleanup Dispose Dispose of all contaminated PPE and materials as hazardous waste BasePPE->Dispose Goggles->Dispose DoubleGloves->Dispose FumeHood->Dispose Respirator->Dispose FullProtection->Dispose

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.